Product packaging for 1-Benzyl-1,2,4-triazole(Cat. No.:CAS No. 6085-94-5)

1-Benzyl-1,2,4-triazole

Cat. No.: B1617773
CAS No.: 6085-94-5
M. Wt: 159.19 g/mol
InChI Key: BNWQEHYYXTVKOF-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Chemical Science

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its distinct physicochemical properties. mdpi.comnih.gov The presence of multiple nitrogen atoms imparts a high dipole moment and the capacity for hydrogen bonding, which are crucial for interactions with biological targets. nih.govresearchgate.net

The 1,2,4-triazole scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. nih.govnih.gov This versatility has led to the incorporation of the 1,2,4-triazole moiety into a wide array of clinically used drugs with diverse therapeutic applications. nih.govnih.govsemanticscholar.org Beyond pharmaceuticals, 1,2,4-triazole derivatives are also investigated for their applications in agrochemicals, corrosion inhibition, and as ligands in coordination chemistry. nih.govgoogle.com The stability of the triazole ring to metabolic degradation, oxidation, and reduction further enhances its desirability as a core component in the design of new functional molecules. indexcopernicus.com

Overview of N-Benzylated 1,2,4-Triazoles within Heterocyclic Chemistry

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the 1,2,4-triazole ring, forming N-benzylated 1,2,4-triazoles, significantly influences the molecule's properties and reactivity. The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, adds a lipophilic character to the otherwise polar triazole core. This modification can enhance the molecule's ability to cross biological membranes, a critical factor in drug design.

From a synthetic perspective, the benzylation of 1,2,4-triazole can lead to the formation of different isomers, primarily the 1- and 4-substituted products. oup.com The regioselectivity of this reaction is a key consideration for chemists, as the biological activity and chemical properties of the resulting isomers can vary significantly. oup.com Researchers have developed various synthetic strategies to control the outcome of this alkylation, including the use of specific catalysts and reaction conditions. oup.com The presence of the benzyl group also provides a site for further functionalization, allowing for the creation of a diverse library of derivatives with tailored properties.

Current Research Trajectories and Academic Interest in 1-Benzyl-1,2,4-triazole Derivatives

Current research on this compound and its derivatives is multifaceted, spanning several key areas of chemical science. A significant portion of this research is concentrated in the field of medicinal chemistry, where scientists are exploring the potential of these compounds as novel therapeutic agents.

Key Research Areas:

Antimicrobial and Antifungal Agents: The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs. nih.govbohrium.com Research is ongoing to synthesize new this compound derivatives with improved efficacy against resistant strains of fungi and bacteria. nih.govontosight.ai

Anticancer Agents: Numerous studies have investigated the anticancer potential of 1,2,4-triazole derivatives. nih.gov The structural modifications afforded by the benzyl group are being explored to enhance cytotoxicity against various cancer cell lines.

Antiviral Activity: The emergence of new viral threats has spurred the search for novel antiviral compounds. bohrium.com The 1,2,4-triazole nucleus is a key component in some antiviral drugs, and research is active in synthesizing and evaluating this compound derivatives for their ability to inhibit viral replication. bohrium.com

Catalysis: In the realm of catalysis, 1,2,4-triazole derivatives, including N-benzylated structures, are being investigated as ligands for transition metal catalysts. google.com These catalysts can be employed in a variety of organic transformations, such as oxidation reactions and carbon-carbon bond formation. google.comrsc.org

Materials Science: The unique electronic and coordination properties of triazoles make them attractive for applications in materials science. researchgate.net Research includes the development of this compound-containing polymers and coordination complexes with interesting optical and magnetic properties. rsc.org

The synthesis of novel this compound derivatives often involves multi-component reactions and "click chemistry" approaches, which are efficient and atom-economical methods for generating molecular diversity. researchgate.net The continuous exploration of new synthetic routes and the evaluation of the biological and material properties of these compounds ensure that this compound will remain a focal point of academic and industrial research for the foreseeable future.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H9N3 nih.gov
Molecular Weight159.19 g/mol nih.gov
AppearanceWhite or off-white crystalline powder ontosight.ai
IUPAC Name1-benzyl-1H-1,2,4-triazole nih.govsigmaaldrich.com
CAS Number6085-94-5 nih.gov

Table 2: Reported Research Applications of this compound Derivatives

Research AreaSpecific Application/FindingReference(s)
Medicinal Chemistry Synthesis of potential antifungal agents. nih.gov
Development of novel anticancer compounds. nih.gov
Investigation as potential antiviral agents. bohrium.com
Catalysis Used as ligands in transition metal-catalyzed oxidation reactions. google.com
Employed in the synthesis of substituted triazoles via C-H functionalization. rsc.org
Materials Science Component in the synthesis of coordination polymers. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1617773 1-Benzyl-1,2,4-triazole CAS No. 6085-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)6-12-8-10-7-11-12/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWQEHYYXTVKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209692
Record name 1H-1,2,4-Triazole, 1-benzyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6085-94-5
Record name 1-(Phenylmethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6085-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-benzyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-benzyl-
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Synthetic Methodologies and Reaction Pathways of 1 Benzyl 1,2,4 Triazole and Its Analogs

Contemporary Synthetic Approaches to 1-Benzyl-1,2,4-triazole Derivatives

The construction of this compound derivatives is achieved through several key synthetic routes. These include the formation of the triazole ring system via cyclization, the direct attachment of the benzyl (B1604629) group to a pre-formed triazole ring, and the convergent synthesis through multi-component reactions.

Cyclization Strategies for the 1,2,4-Triazole (B32235) Heterocyclic Core

The formation of the 1,2,4-triazole ring is a cornerstone of synthesizing its derivatives. A variety of cyclization strategies are employed, often involving the condensation of hydrazine (B178648) derivatives with compounds containing a C-N-C backbone.

One common approach involves the reaction of hydrazines or their derivatives with amides or acyl hydrazides, a method known as the Pellizzari reaction. For instance, heating a mixture of formamide (B127407) and hydrazine hydrochloride with a base can yield the parent 1,2,4-triazole. scispace.com Another classical method is the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com

More contemporary methods often utilize oxidative cyclization. For example, heterocyclic hydrazones can undergo oxidative intramolecular cyclization with selenium dioxide to form fused 1,2,4-triazoles in good yields. frontiersin.orgnih.gov Similarly, the oxidative cyclization of substituted alkylsemicarbazides and amino aryl 1,2,4-triazoles has been used to prepare substituted 1,2,4-triazoles. yu.edu.jo A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source. isres.org

The following table summarizes various cyclization strategies for forming the 1,2,4-triazole ring:

ReactantsReagents/ConditionsProduct TypeReference
Hydrazines and FormamideMicrowave irradiation, catalyst-freeSubstituted 1,2,4-triazoles organic-chemistry.org
Trifluoroacetohydrazonoyl chlorides and ImidatesBase-mediated (3+2) cycloaddition3-Trifluoromethyl-1,2,4-triazoles organic-chemistry.org
Hydrazones and Aliphatic aminesIodine catalyst, oxidative conditions1,3,5-Trisubstituted 1,2,4-triazoles researchgate.net
Amidrazones and Diethyl azodicarboxylateTriethylamine (B128534) (Mitsunobu reagent), EtOH1,3,5-Trisubstituted 1,2,4-triazoles nih.gov
HydrazonesSelenium dioxide, oxidative cyclizationFused 1,2,4-triazoles frontiersin.orgnih.gov
TrifluoroacetimidohydrazidesIodine, DMF3-Trifluoromethyl-1,2,4-triazoles isres.org

N-Alkylation Protocols for Benzyl Group Installation

The introduction of a benzyl group onto the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. N-alkylation is the most direct method, typically involving the reaction of a pre-formed 1,2,4-triazole with a benzyl halide. The regioselectivity of this reaction, however, can be a challenge as alkylation can occur at different nitrogen atoms of the triazole ring.

The alkylation of unsubstituted 1,2,4-triazole often leads to a mixture of N1 and N4-alkylated isomers. researchgate.net For instance, the reaction of 1,2,4-triazole with alkyl halides using DBU as a base in THF has been reported to yield a mixture of N1 and N4 isomers with a regioselectivity of approximately 90:10. researchgate.net The use of specific bases and solvents can influence this ratio. For example, N-alkylation of benzotriazole (B28993) and 1,2,4-triazole with alkyl halides proceeds efficiently in the presence of sodium hydroxide (B78521) in N,N-dimethylformamide (DMF). researchgate.net

To control the regioselectivity, organocatalytic methods have been developed. Amidinium and guanidinium (B1211019) receptors can act as phase-transfer organocatalysts, forming intimate ion pairs with the triazolate anion. nih.gov This regioselective ion pairing can invert or enhance the selectivity of the alkylation, allowing for direct access to specific isomers like 4-alkyl-1,2,4-triazoles. nih.gov

The regiospecific S-benzylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thiones can be achieved using triethylamine as a base, leading to the formation of S-benzylated products. mdpi.com Subsequent thermal fusion can induce migration of the allyl group from the exocyclic sulfur to a triazole nitrogen. mdpi.com

The table below provides examples of N-alkylation protocols for 1,2,4-triazoles.

Triazole SubstrateAlkylating AgentBase/CatalystSolventProduct(s)Reference
1,2,4-TriazoleAlkyl halidesDBUTHFN1 and N4 isomers (~90:10) researchgate.net
1,2,4-TriazoleAlkyl halidesSodium hydroxideDMFN-alkylated products researchgate.net
1,2,4-Triazole anionAlkylating agentsAmidinium/Guanidinium receptors-4-Alkyl-1,2,4-triazoles nih.gov
4-Aryl-5-indolyl-1,2,4-triazole-3-thioneBenzyl bromideEt3NAcetoneS-benzylated products mdpi.com

Multi-Component Reaction (MCR) Strategies in 1,2,4-Triazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1-benzyl-1,2,4-triazoles in a single step from three or more starting materials. nih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity. nih.gov

A metal-free, base-promoted three-component reaction has been reported for the synthesis of hybrid molecules where 1,3-diones and 1,2,4-triazoles are linked by a benzyl bridge. rsc.org This reaction involves treating a 1,3-dione, a trans-β-nitrostyrene, and an aldehyde hydrazone in the presence of a base like sodium carbonate. rsc.org Another MCR involves an electrochemical process using aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and an alcohol to produce 1,5-disubstituted and 1-aryl-1,2,4-triazoles. organic-chemistry.org

A convenient multicomponent process has been developed for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines. organic-chemistry.orgacs.org Furthermore, a metal-free MCR has been developed for the synthesis of 3-trifluoromethyl-1,2,4-triazoles using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. frontiersin.org

The following table highlights some MCR strategies for the synthesis of 1,2,4-triazole derivatives.

ComponentsConditionsProduct TypeReference
1,3-Diones, trans-β-nitrostyrenes, Aldehyde hydrazonesSodium carbonate (base), metal-free1,2,4-Triazoles linked by a benzyl bridge rsc.org
Anilines, Aminopyridines, Pyrimidines-1-Aryl-1,2,4-triazoles organic-chemistry.orgacs.org
Aryl hydrazines, Paraformaldehyde, NH4OAc, AlcoholsElectrochemical1-Aryl and 1,5-disubstituted 1,2,4-triazoles organic-chemistry.org
Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformateMetal-free3-Trifluoromethyl-1,2,4-triazoles frontiersin.org

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. This includes studying the transition states in cycloaddition reactions and investigating the factors that govern regioselectivity and chemoselectivity.

Exploration of Transition States in Triazole-Forming Cycloadditions

The formation of the triazole ring often proceeds through a [3+2] cycloaddition reaction. scispace.com Density Functional Theory (DFT) calculations are frequently used to study the mechanism of these reactions, including the characterization of transition states. scispace.comscispace.comacs.orgrsc.org

In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to 1,2,3-triazoles, DFT studies have shown that the cycloaddition can occur in a single concerted step. scispace.comacs.org The transition state involves the simultaneous formation of the two C-N bonds. acs.org The energy of this transition state determines the regioselectivity of the reaction. For example, the transition state leading to the 1,4-disubstituted triazole is often lower in energy than the one leading to the 1,5-isomer due to less distortion and more favorable charge alignment. scispace.com

The mechanism of the [3+2] cycloaddition between 1-benzyl-4-ethynyl-1H- nih.govrsc.orgacs.orgtriazole and an azide (B81097) has been studied using DFT, revealing that the reaction is highly chemoselective and regioselective. scispace.com The analysis of the potential energy surface helps to identify the most favorable reaction pathway by comparing the activation energies of the different possible transition states. scispace.com

Studies on Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity is a critical aspect of this compound synthesis, particularly during the N-alkylation step and in certain cycloaddition reactions. The formation of either the 1- or 4-substituted isomer of 1,2,4-triazole is a common challenge.

The regioselectivity of N-alkylation is influenced by factors such as the nature of the base, solvent, and the presence of catalysts. researchgate.netnih.gov As mentioned earlier, the use of bulky bases or phase-transfer catalysts can significantly alter the product ratio. researchgate.netnih.gov

In multicomponent reactions, both regioselectivity and chemoselectivity are important considerations. For instance, in the reaction of β-carbonyl phosphonates with azides, the use of cesium carbonate as a base has been shown to be highly effective in controlling both chemo- and regioselectivity, leading to the formation of specific 1,2,3-triazole isomers. acs.orgnih.gov The formation of a cesium-chelated intermediate is proposed to direct the outcome of the [3+2] cycloaddition. acs.orgnih.gov

Similarly, in the reaction of amidrazones with diethyl azodicarboxylate, a highly regioselective one-pot process provides access to 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov The proposed mechanism involves the in situ generation of an aldehyde which then reacts with the amidrazone. nih.gov

Sustainable and Green Chemistry Methodologies for this compound Preparation

In recent years, a strong emphasis has been placed on developing synthetic protocols that adhere to the principles of green chemistry. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. For the synthesis of this compound and its analogs, several innovative and sustainable approaches have emerged, including microwave-assisted synthesis, ultrasound-assisted reactions, the use of green solvents, and catalyst-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular and effective tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.org.zarsc.org Several studies have reported the successful application of microwave energy to the synthesis of 1,2,4-triazole derivatives.

A notable example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This method offers a simple, efficient, and mild route to these compounds, demonstrating excellent functional-group tolerance. organic-chemistry.orgthieme-connect.comorganic-chemistry.org For instance, the reaction of various hydrazines with formamide at 160°C for just 10 minutes under microwave conditions afforded the corresponding triazoles in good to excellent yields (54–81%). organic-chemistry.org This approach significantly shortens the reaction time compared to traditional methods that can take several hours. rsc.org

Furthermore, microwave-assisted synthesis has been successfully employed in the preparation of more complex triazole-containing molecules. For example, (E)-1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy) phenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl) prop-2-en-1-ones were synthesized in excellent yields (80–87%) within 12–15 minutes using microwave irradiation, a significant improvement over the 16–18 hours required for conventional heating which resulted in lower yields (50–58%). connectjournals.com Similarly, the synthesis of 1,2,4-triazole-based peptidomimetics has been achieved with high efficiency under microwave conditions. clockss.org

The following table summarizes the advantages of microwave-assisted synthesis for 1,2,4-triazole derivatives based on reported findings.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours rsc.org10-20 minutes scielo.org.zaorganic-chemistry.orgconnectjournals.com
Yield Moderate to Good (e.g., 50-58%) connectjournals.comGood to Excellent (e.g., 54-81%, 80-87%) organic-chemistry.orgconnectjournals.com
Conditions Often requires reflux temperaturesControlled temperature and pressure thieme-connect.comscispace.com
Byproducts Can lead to more side reactionsGenerally cleaner reactions rsc.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,2,4-triazoles. The phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, can significantly accelerate reaction rates. researchgate.netasianpubs.org

Ultrasound has been effectively used in the one-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones and methylene (B1212753) amines. researchgate.netasianpubs.org This method utilizes sodium nitrite (B80452) as an oxidant and a phase transfer catalyst to facilitate the reaction. researchgate.net Researchers have also reported the ultrasound-assisted synthesis of novel N-substituted 1,2,4-triazole-2-thiol derivatives, achieving significant yields in a shorter time frame compared to conventional methods. mdpi.com For instance, the synthesis of (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-2-propen-1-one derivatives was successfully carried out using ultrasound, highlighting the efficiency of this technique. mdpi.com

A comparative study on the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives demonstrated that ultrasound-assisted methods provided higher yields (65-80%) in a much shorter reaction time (39-80 minutes) compared to conventional heating (10-36 hours). mdpi.com

Green Solvents and Catalyst-Free Conditions

The use of environmentally benign solvents is a key principle of green chemistry. Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net The synthesis of 1,2,3-triazoles has been successfully achieved in water, demonstrating the feasibility of aqueous reaction media for triazole synthesis. researchgate.netrsc.orgorganic-chemistry.org While the provided search results focus more on 1,2,3-triazoles in this context, the principles can be extended to the synthesis of 1,2,4-triazoles. An eco-friendly method for the synthesis of 1,2,4-triazole-Schiff base derivatives has been developed using an aqueous medium in a microwave reactor. researchgate.net

Furthermore, the development of catalyst-free synthetic methods is highly desirable as it eliminates the need for often toxic and expensive metal catalysts. rsc.org A catalyst-free approach for the synthesis of functionalized 1,2,4-triazoles has been reported, involving the ring opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. rsc.org This method boasts a broad substrate scope and has been demonstrated on a gram scale. rsc.org Additionally, the microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds efficiently without a catalyst. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Electrochemical methods also present a green alternative, avoiding the need for chemical oxidants and transition-metal catalysts. An electrochemical dehydrogenative [3+2] annulation has been developed for the synthesis of 1,2,4-triazoles from readily available amines and hydrazones. sioc-journal.cn This method is notable for being free of transition metals, acids, bases, and external oxidants. sioc-journal.cn

The following table provides a summary of various green chemistry approaches for the synthesis of 1,2,4-triazole analogs.

Green Chemistry ApproachKey FeaturesExample Reaction
Microwave-Assisted Reduced reaction times, higher yields, cleaner reactions. scielo.org.zarsc.orgorganic-chemistry.orgconnectjournals.comSynthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.orgthieme-connect.comorganic-chemistry.org
Ultrasound-Assisted Accelerated reaction rates through acoustic cavitation. researchgate.netasianpubs.orgOne-pot synthesis of 1,2,4-triazole derivatives from α-nitrophenyl hydrazones. researchgate.netasianpubs.org
Green Solvents (e.g., Water) Non-toxic, non-flammable, and inexpensive reaction medium. researchgate.netSynthesis of 1,2,4-triazole-Schiff base derivatives in an aqueous medium. researchgate.net
Catalyst-Free Reactions Avoids the use of potentially toxic and costly metal catalysts. rsc.orgRing opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. rsc.org
Electrochemical Synthesis Avoids chemical oxidants and transition-metal catalysts. sioc-journal.cnDehydrogenative [3+2] annulation of amines and hydrazones. sioc-journal.cn

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 1,2,4 Triazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-benzyl-1,2,4-triazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons of the benzyl (B1604629) group and the triazole ring resonate at characteristic chemical shifts (δ), typically reported in parts per million (ppm).

The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet, with a chemical shift value around 5.4-5.5 ppm. The aromatic protons of the phenyl ring usually exhibit multiplets in the range of 7.1 to 7.4 ppm. The protons on the triazole ring itself are also distinguishable, with signals appearing at distinct downfield positions. For instance, in some derivatives, the triazole protons can be found at approximately 7.88 and 8.17 ppm. researchgate.net

Table 1: ¹H NMR Chemical Shift Data for this compound Derivatives

Proton Type Chemical Shift (δ) in ppm Multiplicity Reference
Benzyl CH₂5.34 - 5.58Singlet rsc.orgnih.govrsc.org
Phenyl H7.16 - 7.48Multiplet rsc.orgnih.gov
Triazole H7.77 - 8.35Singlet nih.gov

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The methylene carbon of the benzyl group is typically observed around 52-54 ppm. The carbons of the phenyl ring resonate in the aromatic region, generally between 126 and 136 ppm. The carbon atoms within the triazole ring have characteristic chemical shifts that can be used to confirm the ring structure, with signals appearing in the range of approximately 142 to 162 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shift Data for this compound Derivatives

Carbon Type Chemical Shift (δ) in ppm Reference
Benzyl CH₂52.2 - 54.0 rsc.orgrsc.org
Phenyl C126.3 - 135.9 rsc.org
Triazole C143.8 - 161.8 rsc.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.com This is crucial for assigning the carbon signals based on the already identified proton resonances. For example, the singlet of the benzyl methylene protons in the ¹H spectrum will correlate with the corresponding methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). scribd.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC experiment can show a correlation between the benzyl methylene protons and the carbon atoms of the triazole ring, confirming the point of attachment of the benzyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 159.19 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of characteristic ions. A common fragmentation pathway for 1,2,4-triazole (B32235) derivatives involves the loss of neutral molecules. researchgate.net The mass spectrum of this compound would likely show a prominent peak corresponding to the benzyl cation (m/z 91) due to the cleavage of the bond between the benzyl group and the triazole ring. Other fragments may arise from the cleavage of the triazole ring itself. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of different functional groups, providing a molecular fingerprint.

Key vibrational bands for this compound include:

C-H stretching vibrations of the aromatic phenyl ring and the triazole ring, typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching vibrations of the methylene group, usually appearing just below 3000 cm⁻¹.

C=N and C=C stretching vibrations of the triazole and phenyl rings, respectively, which give rise to characteristic absorptions in the 1400-1610 cm⁻¹ region. royalsocietypublishing.org

Ring vibrations of the triazole moiety are also expected, contributing to the unique IR spectrum of the compound. asianpubs.org

X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's three-dimensional architecture.

A study on a solvate of 1-benzyl-1H-1,2,4-triazole revealed that the dihedral angle between the benzene (B151609) and triazole rings is significant, at 85.45° and 84.76° for the two molecules in the asymmetric unit. nih.gov This near-perpendicular orientation minimizes steric hindrance between the two ring systems. The crystal structure is stabilized by various intermolecular interactions, including classical hydrogen bonds and non-classical C-H···O interactions. nih.gov

Table 3: Crystal Data and Structure Refinement for a 1-Benzyl-1H-1,2,4-triazole Derivative

Parameter Value Reference
Empirical formula2C₉H₉N₃·HClO₄ nih.gov
Formula weight418.84 nih.gov
Crystal systemMonoclinic nih.gov
Space groupP2₁/n iucr.org
a (Å)5.7173 (10) nih.gov
b (Å)7.7671 (12) nih.gov
c (Å)21.955 (4) nih.gov
β (°)96.18 (3) iucr.org
Volume (ų)1339.6 (5) iucr.org
Z2 nih.gov

Determination of Bond Lengths and Bond Angles

The precise three-dimensional arrangement of atoms in this compound and its derivatives can be determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and reactivity.

In the crystal structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, the bond lengths and angles within the benzene and 1,2,4-triazole rings are generally within normal ranges. nih.govpsu.edu The asymmetric unit of this compound contains two independent molecules of 1-benzyl-1H-1,2,4-triazole, allowing for a comparative analysis of their geometries. nih.govpsu.edu

The conformation of the molecule is characterized by the relative orientation of the benzyl and triazole rings. The torsion angles C2—C1—N1—C8 and N1—C1—C2—C3 are reported as -108.2(4)° and 60.3(5)°, respectively, for one molecule, while the corresponding angles in the second molecule are 115.2(4)° and 124.3(4)° (C11—C10—N4—C17 and N4—C10—C11—C12). nih.govpsu.edu A significant feature is the dihedral angle between the planes of the benzene and triazole rings, which are 85.45(8)° and 84.76(8)° for the two molecules, indicating a nearly perpendicular arrangement. nih.govpsu.edu

In related substituted triazole structures, such as 1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-one, the bond lengths also provide insight into electronic effects. For instance, the C7-N1 bond length of 1.372(3) Å is shorter than a typical C-N single bond (approx. 1.47 Å), suggesting conjugation with the N2=C8 double bond. asianpubs.org

The following table summarizes selected bond lengths and angles for derivatives of 1,2,4-triazole, providing a reference for the typical values found in these heterocyclic systems.

CompoundBondLength (Å)AngleValue (°)Reference
bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvateC-H0.93–0.97Dihedral Angle (Benzene-Triazole)85.45(8) nih.govpsu.edu
O-H0.82Dihedral Angle (Benzene-Triazole)84.76(8)
1-(2,4-Dichlorophenyl)-3-methyl-4-(2-methylbenzyl)-1H-1,2,4-triazol-5(4H)-oneC7-N11.372(3)Dihedral Angle (Phenyl-Phenyl)40.1 asianpubs.org
C7=O1Comparable to similar C=O bondsDihedral Angle (Triazole-Phenyl)97.4 and 76.7
4-amino-1-benzyl-1,2,4-triazolin-5-oneN/AN/AInterplanar Angle (Triazole-Triazole)76 iucr.orgresearchgate.net

Analysis of Crystal Packing and Supramolecular Assemblies

The solid-state architecture of this compound compounds is governed by a variety of non-covalent interactions, which dictate the crystal packing and lead to the formation of extended supramolecular assemblies. researchgate.net These interactions include classical hydrogen bonds, weaker C-H···O/N contacts, and π-π stacking, which cooperatively stabilize the crystal lattice. acs.orgnih.gov

In the structure of bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, the crystal structure is stabilized by two classical O-H···N hydrogen bonds with lengths of 2.546(5) Å and 2.620(4) Å. nih.govpsu.edu Additionally, five distinct intermolecular non-classical C-H···O interactions are present, with C···O distances ranging from 3.147(5) Å to 3.483(5) Å. nih.govpsu.edu These interactions link the individual molecules into a stable three-dimensional network.

A common feature in the crystal packing of benzyl-substituted triazoles is the formation of layered structures. For example, in 4-amino-1-benzyl-1,2,4-triazolin-5-one, alternating layers of polar aminotriazolinone groups and non-polar benzene rings are observed. iucr.orgresearchgate.net Within the polar layers, strong N-H···O hydrogen bonds link the molecules into infinite chains along the rsc.org crystal axis. iucr.orgresearchgate.net These chains are further interconnected by C-H···O contacts. iucr.org

π-π stacking interactions are also significant in stabilizing the crystal structures of these aromatic compounds. In a derivative of 1,2,4-triazol-5(4H)-one, an intermolecular face-to-face π-π stacking pattern is observed where the centroid distance between two phenyl rings of adjacent molecules is 4.16 Å. asianpubs.org Such interactions are crucial for the formation of well-ordered supramolecular structures. asianpubs.orgmdpi.com The interplay of these varied non-covalent forces results in complex and highly organized crystalline assemblies. nih.gov

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy for Electronic Transitions)

Beyond basic characterization, advanced spectroscopic techniques like Raman and UV-Vis spectroscopy provide deeper insights into the vibrational and electronic properties of this compound compounds.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a molecule. The Raman spectrum of a this compound derivative would exhibit characteristic bands corresponding to the vibrations of the triazole ring, the benzyl group, and the substituent groups. Based on studies of 1,2,4-triazole and its derivatives, key vibrational modes can be assigned. researchgate.netacs.orgdnu.dp.ua For the 1,2,4-triazole ring, characteristic bands include N=N stretching vibrations, which are typically observed in the region of 1260 cm⁻¹. researchgate.net Other important vibrations include ring stretching modes (ν(N-C), ν(C=N)) and various in-plane and out-of-plane bending modes. researchgate.netacs.org The presence of the benzyl group would introduce bands related to the phenyl ring (e.g., ring breathing mode, C-H stretching) and the methylene bridge (-CH₂-). Computational methods, such as Density Functional Theory (DFT), are often employed to aid in the precise assignment of these vibrational bands by correlating experimental frequencies with calculated normal modes. researchgate.netdnu.dp.ua

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectra of this compound and its derivatives are characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic triazole and benzene rings. researchgate.net

The electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are often dominated by π → π* contributions. researchgate.net The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings, as well as the solvent used. mdpi.comscirp.org For example, azo dicarboxylates, which share some structural similarities, show strong absorption around 400 nm that extends into the visible light region. rsc.org Studies on various 4H-1,2,4-triazole derivatives show absorption maxima ranging from approximately 297 nm to 351 nm, originating from the electronic transitions of the delocalized π-system. mdpi.com

The following table presents UV-Vis absorption data for several 4H-1,2,4-triazole derivatives, illustrating the range of electronic transitions observed in these systems.

Compoundλmax (nm)Molar Absorptivity (ε) (cm-1M-1)SolventReference
4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole351.059,500CH2Cl2 mdpi.com
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole297.036,400CH2Cl2 mdpi.com
1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propaneVariable upon complexationN/AAcetonitrile scirp.org

Computational Chemistry and Theoretical Investigations of 1 Benzyl 1,2,4 Triazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of 1-Benzyl-1,2,4-triazole at the molecular level. By calculating the electron density of the system, DFT methods can accurately predict a range of molecular properties, offering a detailed picture of the compound's behavior.

Optimized Molecular Geometry and Conformational Landscape Analysis

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1,2,4-triazole (B32235) derivatives, these calculations help in understanding the conformational preferences that arise from the rotational freedom of substituents on the triazole ring. mdpi.com The geometry of the molecule is optimized to find the minimum energy structure, providing data on bond lengths, bond angles, and dihedral angles.

For instance, studies on similar structures, such as 1-benzyl-substituted 1,2,3-triazoles, have shown that the dihedral angle between the benzyl (B1604629) group and the triazole ring is a critical parameter. In one study of a 1-benzyl-1,2,3-triazole derivative, this angle was calculated to be 53.4° in the gas phase. researchgate.net In another complex molecule containing a 1-benzyl-1,2,3-triazole moiety, the benzene (B151609) ring was found to be inclined to the triazole ring by 78.91 (11)°. iucr.orgnih.gov Conformational analysis helps identify the most stable conformer of the molecule, which is crucial for understanding its structure-activity relationship. researchgate.net These theoretical calculations are often compared with experimental data from X-ray crystallography to validate the computational model. mdpi.comiucr.orgnih.gov

Table 1: Selected Theoretical Geometric Parameters for a 1-Benzyl-triazole Derivative Note: Data is for a closely related 1-benzyl-1,2,3-triazole derivative as a representative example.

ParameterValue (Gas Phase)Computational Method
Dihedral Angle (Benzyl-Triazole)53.4°B3LYP/6-311++G(2df,p) researchgate.net
Dihedral Angle (Benzene to Triazole)78.91 (11)°B3LYP/6–311G(d,p) iucr.orgnih.gov

Electronic Structure Characterization (HOMO-LUMO Energy Gaps, Orbital Analysis)

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical polarizability. irjweb.com

A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. oaji.net DFT calculations are widely used to compute the energies of these orbitals. isres.org For various 1,2,4-triazole derivatives, the HOMO-LUMO energy gap has been calculated to understand their stability and reactivity. mdpi.com In a study of a complex containing a 1-benzyl-1,2,3-triazole, the energy gap was determined to be 5.3468 eV. iucr.orgnih.gov The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is associated with its electron-accepting ability. oaji.net Analysis of these orbitals often shows that the electron density in the HOMO is localized on one part of the molecule (e.g., the triazole and thiophene (B33073) rings in one study), while the LUMO's density is on another (e.g., the coumarin (B35378) ring). researchgate.net

Table 2: Frontier Orbital Energies for a Representative Benzyl-Triazole Compound Note: Data for 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate.

ParameterEnergy (eV)Computational Method
EHOMO-6.1633B3LYP/6–311G(d,p) iucr.orgnih.gov
ELUMO-0.8166B3LYP/6–311G(d,p) iucr.orgnih.gov
Energy Gap (ΔE)5.3468B3LYP/6–311G(d,p) iucr.orgnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

Typically, red or yellow areas indicate regions of negative potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms. researchgate.net Blue or green areas represent regions of positive potential, which are prone to nucleophilic attack. researchgate.net For 1,2,4-triazole derivatives, MEP analyses consistently show negative potential regions localized over the nitrogen atoms of the triazole ring, and in some cases, sulfur atoms if present. mdpi.comnih.gov These nitrogen atoms can act as hydrogen bond acceptors. mdpi.com Conversely, positive potential is often found around hydrogen atoms, particularly any attached to the triazole ring, indicating these are potential sites for nucleophilic attack. nih.gov This information is critical for understanding how the molecule might interact with biological targets. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

In studies of 1,2,4-triazole derivatives, NBO analysis is used to calculate the net charges on individual atoms, providing insight into the electronic distribution. mdpi.com These calculations can reveal significant intramolecular charge transfer interactions, which are important for the molecule's electronic properties and reactivity. bohrium.com For example, NBO analysis can identify stabilizing interactions between lone pair orbitals of nitrogen or sulfur atoms and antibonding orbitals of adjacent atoms. nih.gov

Prediction of Vibrational Frequencies and Simulated IR Spectra

DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. The resulting data can be used to generate a simulated infrared (IR) spectrum. isres.org This theoretical spectrum is often compared with experimental FT-IR spectra to aid in the assignment of observed vibrational bands to specific functional groups. ijper.orgacs.org

For various 1,2,4-triazole derivatives, theoretical vibrational analyses have been performed to identify characteristic frequencies. isres.org For example, the C=N stretching vibration within the triazole ring is a key feature. ijper.org Theoretical calculations have shown good agreement with experimental data, validating the computational methods used. acs.org These studies help to confirm the molecular structure and provide a deeper understanding of the molecule's vibrational properties. niscpr.res.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. d-nb.inforesearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. d-nb.info

For this compound and its derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors for various biological targets. pensoft.net These simulations can predict the binding affinity, which is a measure of the strength of the interaction, and identify the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. pensoft.netnih.gov

For example, 1,2,4-triazole derivatives have been docked into the active sites of enzymes like DNA gyrase and cytochrome P450. mdpi.comd-nb.infobohrium.com The results of these simulations can reveal key amino acid residues in the target's binding pocket that interact with the ligand. benthamscience.com This information is invaluable for structure-based drug design, allowing for the optimization of the ligand's structure to improve its binding affinity and selectivity. d-nb.inforesearchgate.net Docking studies have supported the potential of triazole derivatives as anticancer and antimicrobial agents. ijper.orgbenthamscience.comacs.org

Table 3: Representative Molecular Docking Results for Triazole Derivatives

Compound TypeTarget ProteinReported Binding Affinity (kcal/mol)Key Interactions
1,2,4-Triazole analogue (Compound 19)DNA gyrase (3IFZ)-16.5Not specified researchgate.net
Designed 1,2,4-Triazole (Compound 19h)DNA gyrase (3IFZ)-21.6Not specified researchgate.net
4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-oneEGFR kinase domainNot specifiedInteraction with ATP binding site benthamscience.com

Quantitative Assessment of Binding Affinity and Interaction Energies

Computational studies play a crucial role in understanding the interactions between this compound and its biological targets. Molecular docking is a primary technique used to predict the binding affinity and interaction energies of this compound with various receptors. For instance, in studies involving 1,2,4-triazole analogues as potential anti-tubercular agents, docking simulations were employed to calculate the binding affinity against DNA gyrase. d-nb.info One particular 1,2,4-triazole derivative demonstrated a significant binding affinity of -16.5 kcal/mol. d-nb.info This strong interaction energy suggests a stable binding complex, which is a critical factor for its potential inhibitory activity.

The following table summarizes representative binding affinities of 1,2,4-triazole derivatives against different biological targets, as determined by molecular docking studies.

Compound/DerivativeTarget EnzymeBinding Affinity (kcal/mol)
1,2,4-Triazole Analogue (Compound 19)DNA Gyrase-16.5
Designed 1,2,4-Triazole Analogue (Compound 19h)DNA Gyrase-21.6
Benzofuran-1,2,4-triazole (BF-9)HCV NS5B RdRp-16.09
Benzofuran-1,2,4-triazole (BF-12)HCV NS5B RdRp-15.75
Benzofuran-1,2,4-triazole (BF-13)HCV NS5B RdRp-15.82

This table presents data from various studies on 1,2,4-triazole derivatives to illustrate the range of binding affinities observed. d-nb.infomdpi.com

Identification of Critical Receptor-Ligand Interactions and Hydrogen Bonding Networks

The specific interactions between this compound and its target receptor are fundamental to its biological activity. The triazole nucleus, with its nitrogen atoms, can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the active site of a protein. researchgate.net For example, in the context of adenosine (B11128) receptor antagonists, the 1,2,4-triazole series was predicted to have significant nonpolar interactions with residues like Leu167 and Met270. nih.gov

Furthermore, the benzyl group of the molecule contributes to hydrophobic interactions, which are vital for anchoring the ligand within the binding pocket. Molecular docking and visualization tools are instrumental in identifying these key interactions. For instance, in studies of 1,2,4-triazole derivatives targeting DNA gyrase, the analysis revealed specific hydrogen bonds and electrostatic interactions that stabilize the complex. d-nb.info Similarly, research on 1-phenyl-4-benzoyl-1-hydro-triazole as an ERRα inverse agonist highlighted the importance of hydrogen bond formation with Ser325. nih.gov

The ability of the 1,2,3-triazole ring, an isomer of the 1,2,4-triazole, to form hydrogen bonds and coordinate with metal ions further underscores the versatile interaction capabilities of this heterocyclic core. researchgate.net These detailed interaction profiles are essential for understanding the mechanism of action and for the rational design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations

Assessment of Conformational Stability and Dynamic Behavior in Biological Environments

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior and conformational stability of this compound when it binds to a biological target. semanticscholar.org These simulations can reveal how the ligand and receptor adapt to each other over time, which is a crucial aspect not captured by static docking models. For instance, MD simulations of 1,2,4-triazole derivatives have been used to study the stability of the ligand-protein complex by analyzing parameters like the root-mean-square deviation (RMSD). mdpi.compensoft.net A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com

In a study on 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists of ERRα, MD simulations showed that the binding of the ligand induced conformational changes in the receptor, particularly in Helix3 and Helix11, which were linked to the compound's biological activity. nih.gov The flexibility of these helices was found to be positively associated with the inverse agonist activity. nih.gov Furthermore, MD simulations can elucidate the stability of key interactions, such as hydrogen bonds, over the course of the simulation. nih.gov

MM-PBSA and MM-GBSA Free Energy Calculations for Binding

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) methods are widely used post-processing techniques for MD simulation trajectories to estimate the binding free energy of a ligand to a receptor. nih.govnih.gov These methods provide a more accurate prediction of binding affinity compared to docking scores alone, as they account for solvent effects and entropic contributions. pkusz.edu.cnbirzeit.edu

The following table provides an example of binding free energy calculations for triazole derivatives using MM-PBSA and MM-GBSA.

ComplexMM-PBSA Binding Free Energy (Kcal/mol)MM-GBSA Binding Free Energy (Kcal/mol)
BF-9 + NS5B< -75.40-77.33
BF-12 + NS5B< -75.40-78.16
BF-13 + NS5B--71.31

This table is based on data for benzofuran-1,2,4-triazole derivatives and illustrates the application of MM-PBSA and MM-GBSA in assessing binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Development of Predictive Models for Biological and Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structures. researchgate.net For 1,2,4-triazole derivatives, QSAR studies have been successfully employed to develop predictive models for various biological activities, including antifungal and antibacterial actions. nih.govmjcce.org.mk

These models are typically built using a set of compounds with known activities and a range of calculated molecular descriptors (e.g., topological, electronic, and steric). d-nb.info Statistical methods, such as multiple linear regression, are then used to establish a mathematical relationship between the descriptors and the observed activity. d-nb.info A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent analogues. nih.gov For instance, a QSAR model for 1,2,4-triazole analogues as anti-tubercular agents was developed and validated, demonstrating good predictive power. d-nb.info The reliability of these models is often assessed through internal and external validation techniques. nih.gov

The following table lists some of the molecular descriptors that have been used in QSAR studies of 1,2,4-triazole derivatives.

Descriptor TypeExample Descriptors
TopologicalMATS7s, TDB3v, RDF70v d-nb.info
Physicochemicalη (eta) mjcce.org.mk
ElectronicHOMO, LUMO worldscientific.com

This table provides examples of descriptor types and specific descriptors used in QSAR modeling of triazole compounds. d-nb.infomjcce.org.mkworldscientific.com

Elucidation of Key Molecular Descriptors Influencing Activity

Computational chemistry and theoretical investigations play a pivotal role in understanding the structure-activity relationships (SAR) of bioactive molecules like this compound and its derivatives. By calculating and analyzing various molecular descriptors, researchers can predict how chemical structure influences biological activity, thereby guiding the design of more potent and selective compounds. These studies often involve quantitative structure-activity relationship (QSAR) models and molecular docking simulations. d-nb.infonih.gov

Theoretical studies on 1,2,4-triazole derivatives utilize quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to calculate a range of molecular descriptors. isres.org These descriptors fall into several categories, including constitutional, topological, geometric, and electronic, all of which can influence the biological profile of a compound.

Key Molecular Descriptors and Their Influence:

Research on various derivatives of 1,2,4-triazole has highlighted several key molecular descriptors that are consistently found to be influential in their biological activities.

Electronic Descriptors: These parameters describe the electronic aspects of a molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. isres.org For instance, in a study on 1-benzyl-1H-1,2,3-triazole derivatives with antiviral activity, the HOMO energy was found to be a significant contributor to the biological profile, allowing for new interactions with the target enzyme. bohrium.com

Dipole Moment (μ): This descriptor is important for understanding polar interactions between a drug molecule and its receptor. In QSAR studies of certain 1,2,4-triazole derivatives, the dipole moment was identified as a key parameter influencing antimicrobial activity. researchgate.net

Atomic Charges: The distribution of charges within a molecule can determine its interaction with biological targets. isres.org

Topological Descriptors: These are numerical values derived from the graph representation of a molecule.

Molecular Connectivity Indices: These indices describe the degree of branching and connectivity in a molecule. The valence third-order molecular connectivity index was found to be important in describing the antimicrobial activity of a series of 1,2,4-triazole derivatives. researchgate.net

Shape Indices: Descriptors such as MATS7s (Moran autocorrelation of a topological structure, lag 7, weighted by atomic Sanderson electronegativities) and RDF70v (Radial Distribution Function, radius 7.0, weighted by atomic van der Waals volumes) have been shown to be significant in QSAR models for the anti-tubercular activity of 1,2,4-triazole analogues. d-nb.info

Geometrical and Steric Descriptors: These descriptors relate to the three-dimensional structure of the molecule.

Molecular Volume and Surface Area: These properties can influence how a molecule fits into the binding site of a receptor. Studies on triazole derivatives have suggested that increased molecular volume might contribute to new interactions with biological targets and influence specificity. bohrium.com

Dihedral Angles: The spatial arrangement of different parts of the molecule, defined by dihedral angles, can be critical for activity. Theoretical studies on a related compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, showed that the dihedral angle between the phenyl and triazole rings changes depending on the solvent, which can impact its interactions. researchgate.net

The following table summarizes key molecular descriptors and their observed influence on the activity of 1,2,4-triazole derivatives, providing insights that are likely applicable to this compound.

Descriptor CategorySpecific DescriptorInfluence on Biological ActivityRelevant Study Context
Electronic HOMO EnergyRelates to electron-donating capacity and potential for interaction with biological targets. bohrium.comAntiviral Activity bohrium.com
LUMO EnergyRelates to electron-accepting capacity and molecular reactivity. isres.orgGeneral Theoretical Studies isres.org
Dipole Moment (µ)Important for polar interactions with receptor sites. researchgate.netAntimicrobial Activity researchgate.net
Topological Molecular Connectivity IndexDescribes molecular branching and correlates with antimicrobial activity. researchgate.netAntimicrobial Activity researchgate.net
MATS7s, RDF70vCorrelate with anti-tubercular activity in QSAR models. d-nb.infoAnti-tubercular Activity d-nb.info
Geometrical/Steric Molecular VolumeCan contribute to new interactions and influence specificity. bohrium.comAntiviral Activity bohrium.com
Dihedral AnglesDetermines the 3D conformation and can affect receptor binding. researchgate.netGeneral Theoretical Studies researchgate.net

Molecular modeling simulations, such as docking studies, further elucidate these relationships by predicting the binding orientation and affinity of the ligand (e.g., a this compound derivative) within the active site of a biological target, such as an enzyme or receptor. d-nb.infonih.gov For example, in the investigation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine (B1682287) oxidase inhibitors, molecular modeling helped to rationalize the observed inhibitory activity by identifying key interactions in the binding pocket. nih.govbenthamdirect.com These computational approaches are indispensable for the rational design of new and more effective therapeutic agents based on the 1,2,4-triazole scaffold. nih.gov

Biological Activity and Mechanistic Insights of 1 Benzyl 1,2,4 Triazole Derivatives

Antimicrobial Properties

Derivatives of 1-benzyl-1,2,4-triazole have demonstrated a broad spectrum of antimicrobial properties, which are significantly influenced by the nature and position of various substituents on both the benzyl (B1604629) and triazole rings.

The antibacterial potential of this compound derivatives has been investigated against a range of both Gram-positive and Gram-negative bacteria. The presence of the benzyl group at the N-4 position of the 1,2,4-triazole (B32235) ring has been noted to more strongly inhibit the growth of Gram-positive bacteria compared to 4-phenyl derivatives. nih.gov

Derivatives of this compound have shown notable efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial response is highly dependent on the specific substitutions on the core molecule.

Research into a series of 4H-1,2,4-triazole-5-(4-bromophenoxymethyl)-3-(4-substituted-benzyl) sulfide (B99878) derivatives revealed varying levels of activity against Staphylococcus aureus. researchgate.net For instance, a derivative featuring a 4-chloro-benzyl substitution exhibited the highest effect among the tested compounds, producing a significant zone of inhibition. researchgate.net In contrast, the unsubstituted benzyl derivative showed the lowest activity in this specific series. researchgate.net These findings highlight the critical role that substituents on the benzyl ring play in modulating antibacterial potency. researchgate.net

Table 1: Antibacterial Activity of 4H-1,2,4-triazole-3-(4-Bromophenoxymethyl)-5-(4-substituted-Benzyl) Sulfide Derivatives Against Gram-Positive Bacteria. researchgate.net
Compound (Substitution on Benzyl Ring)Inhibition Zone (mm) vs. Staphylococcus aureus at 2 mg/ml
H (Unsubstituted)16
4-CH₃18
4-OCH₃17
4-Cl23
4-Br18
4-F17
4-NO₂21
Cefuroxime (Standard)25

The efficacy of these compounds extends to Gram-negative pathogens as well. The same series of 4H-1,2,4-triazole-3-(4-bromophenoxymethyl)-3-(4-substituted-benzyl) sulfide derivatives was tested against Escherichia coli and Pseudomonas aeruginosa. researchgate.net The derivative with a 4-nitro-benzyl substitution demonstrated the most potent activity against E. coli, while the 4-chloro-benzyl derivative was most effective against P. aeruginosa. researchgate.net Notably, some derivatives showed moderate inhibition against resistant Pseudomonas aeruginosa even when a standard reference drug did not. researchgate.net

Table 2: Antibacterial Activity of 4H-1,2,4-triazole-3-(4-Bromophenoxymethyl)-5-(4-substituted-Benzyl) Sulfide Derivatives Against Gram-Negative Bacteria. researchgate.net
Compound (Substitution on Benzyl Ring)Inhibition Zone (mm) vs. Escherichia coli at 2 mg/mlInhibition Zone (mm) vs. Pseudomonas aeruginosa at 2 mg/ml
H (Unsubstituted)1816
4-CH₃1917
4-OCH₃1818
4-Cl2022
4-Br1919
4-F1818
4-NO₂2220
Cefuroxime (Standard)2524

The antibacterial activity of 1,2,4-triazole derivatives is believed to stem from multiple mechanisms of action. While specific investigations into this compound are part of ongoing research, studies on the broader class of 1,2,4-triazole hybrids suggest several key cellular targets. These potential mechanisms include the inhibition of essential bacterial enzymes and proteins such as DNA gyrase and topoisomerase IV, which are vital for DNA replication. nih.gov Other proposed targets include the filamentous temperature-sensitive protein Z (FtsZ), which is crucial for cell division, and penicillin-binding proteins (PBPs), which are involved in the final stages of peptidoglycan synthesis for the cell wall. nih.govresearchgate.net Furthermore, some derivatives may function by inhibiting efflux pumps, thereby preventing the bacteria from expelling the antibacterial agent. nih.gov Another specialized mechanism observed for 1,2,4-triazole-3-thione derivatives is the inhibition of metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics. mdpi.com

The 1,2,4-triazole core is famously present in numerous systemic antifungal agents. Benzyl-substituted derivatives continue this legacy, showing promise against a variety of fungal pathogens, including those of agricultural importance.

Plant diseases caused by pathogenic fungi like Sclerotinia sclerotiorum and Fusarium oxysporum lead to significant crop losses worldwide. nih.govtandfonline.com Research into novel coumarin-1,2,4-triazole hybrids has demonstrated their potential as antifungal agents against these pathogens. tandfonline.com In vitro tests showed that these compounds could significantly inhibit the mycelial growth of both S. sclerotiorum and F. oxysporum. tandfonline.com The degree of inhibition was dependent on the specific substitutions on the triazole and coumarin (B35378) rings. tandfonline.com Molecular docking studies suggest that these compounds may act as inhibitors of sterol 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which is a common target for azole fungicides. tandfonline.com

Table 3: Antifungal Activity of Selected Coumarin-1,2,4-triazole Hybrid Compounds. tandfonline.com
CompoundGrowth Inhibition (%) vs. S. sclerotiorum at 0.08 µmol/mLGrowth Inhibition (%) vs. F. oxysporum at 0.08 µmol/mL
7-((5-mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one68.155.3
7-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one55.344.7
7-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methoxy)-4-methyl-2H-chromen-2-one52.247.8

Antifungal Efficacy and Spectrum of Activity

Inhibition of Fungal Ergosterol Biosynthesis via Cytochrome P450 14α-Demethylase (CYP51)

Derivatives of this compound are significant players in the development of antifungal agents, primarily through their targeted inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. rsc.orgresearchgate.net

The mechanism of action involves the nitrogen atom of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The benzyl group and other substituents on the triazole core play a crucial role in the molecule's affinity and specificity for the fungal CYP51 enzyme over its mammalian counterpart, which is a critical factor for selective toxicity. rsc.orgresearchgate.net

Research has focused on synthesizing novel this compound derivatives with optimized antifungal activity. For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogs of the well-known antifungal drug fluconazole (B54011) and contain a benzyl group, have been designed and synthesized. These compounds have demonstrated potent antifungal activities, underscoring the importance of the benzyl moiety in their molecular structure for effective CYP51 inhibition. encyclopedia.pubekb.eg

Activity against Human Pathogenic Fungi

The practical application of this compound derivatives is evident in their broad-spectrum activity against a variety of human pathogenic fungi. In vitro studies have consistently demonstrated the efficacy of these compounds against clinically relevant fungal species.

For example, novel analogues of 1,2,3-triazoles, which include a benzyl group, have been synthesized and evaluated for their antifungal activity against five common human pathogenic fungi: Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, and Aspergillus flavus. nih.gov The results of these studies have shown that many of these synthesized compounds exhibit potent antifungal activity, often comparable to or even exceeding that of established antifungal drugs like voriconazole (B182144) and fluconazole. nih.gov

The table below summarizes the in vitro antifungal activity of selected this compound derivatives against various human pathogenic fungi, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeCandida albicans (MIC in µg/mL)Candida parapsilosis (MIC in µg/mL)Candida haemuloni (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)
1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole Analogues Potent ActivityPotent ActivityPotent ActivityPotent ActivityPotent Activity
Voriconazole (Control) Standard ActivityStandard ActivityStandard ActivityStandard ActivityStandard Activity
Fluconazole (Control) Standard ActivityStandard ActivityStandard ActivityStandard ActivityStandard Activity

The term "Potent Activity" indicates that the synthesized compounds showed significant antifungal effects when compared to the control drugs. Specific MIC values for each of the twenty-nine novel analogues were not individually detailed in the source material. nih.gov

Antiviral Properties and Mechanisms

The versatility of the this compound scaffold extends to the realm of antiviral research. Derivatives of 1,2,4-triazole have been identified as promising candidates for the development of new antiviral drugs due to their activity against a wide range of both RNA and DNA viruses. nih.govnih.govnih.gov

The mechanisms underlying the antiviral activity of these compounds are diverse. One proposed mechanism involves the 1,2,4-triazole ring acting as a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with viral enzymes and proteins. nih.govnih.gov For instance, some 1,2,4-triazole derivatives are designed as isosteric analogs of known antiviral drugs like ribavirin, which is thought to act as an imitator of the purine (B94841) guanosine (B1672433) cycle, thereby disrupting viral replication. nih.govnih.gov Another mechanism of action observed in certain derivatives is the inhibition of viral hemagglutinin, a protein essential for the attachment of the virus to host cells. nih.gov

Research has explored the synthesis of various 1,2,4-triazole derivatives and their evaluation against a spectrum of viruses, including herpes simplex virus, influenza viruses, and human immunodeficiency virus (HIV). nih.govnih.gov For example, a compound containing a benzyl group, specifically 3,4-disubstituted triazole-5-thione with a benzyl substituent, demonstrated high activity against HIV-1. nih.gov This highlights the potential of the this compound core in the design of novel antiviral agents.

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a significant global health challenge, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Derivatives of this compound have shown promise as potent antitubercular agents.

Several studies have reported the synthesis and in vitro evaluation of 1,2,4-triazole derivatives against M. tuberculosis. For example, a series of pyridine-1,2,4-triazole derivatives were synthesized and tested against M. tuberculosis H37Ra, among other mycobacterial strains. nih.govnih.gov One of the most active compounds identified in this series exhibited a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL against M. tuberculosis H37Ra. nih.govnih.gov

Furthermore, a focused library of 1,2,3-triazoles, synthesized via click chemistry, also yielded promising inhibitors of drug-sensitive M. tuberculosis. Several of these derivatives, which can incorporate a benzyl moiety, were found to have MIC values in the range of 5.8-29.9 µg/mL. rsc.orgrsc.org These findings underscore the potential of the this compound scaffold in the development of new and effective treatments for tuberculosis.

The table below presents the antitubercular activity of selected 1,2,4-triazole derivatives against Mycobacterium tuberculosis H37Ra.

CompoundMIC (µg/mL)
Compound C4 0.976
Compound C8 31.25 - 62.5
Compound C11 31.25 - 62.5
Compound C14 31.25 - 62.5

Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, this compound derivatives have demonstrated significant potential as anticancer and antiproliferative agents. Their activity has been evaluated against various human cancer cell lines, and research has begun to elucidate the underlying mechanisms of their cytotoxic effects.

Assessment of Cytotoxicity against Human Cancer Cell Lines (e.g., MCF-7, A-549)

The cytotoxic effects of this compound derivatives have been investigated against a panel of human cancer cell lines, with a particular focus on breast cancer (MCF-7) and lung cancer (A-549) cells.

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides were synthesized and evaluated for their anticancer activity. Several of these compounds displayed significant anticancer activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar and even sub-micromolar range. nih.gov For instance, compounds 4g and 4i from this series showed GI50 values ranging from 0.25 to 8.34 µM and 1.42 to 5.86 µM, respectively, against a panel of 60 human cancer cell lines. nih.gov

Similarly, another study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides reported that compound 13e had an IC50 of 46 nM against MCF-7 human breast tumor cells. scispace.com Furthermore, N-phenyl-1,2,4-triazole compounds exhibited potent cytotoxic activity against MCF-7 cells with IC50 values ranging from 1.29 to 4.30 µM. nih.gov

The table below provides a summary of the cytotoxic activity of selected this compound derivatives against MCF-7 and A-549 cancer cell lines.

Compound/DerivativeCell LineIC50/GI50 (µM)
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide 4g Panel of 60 cell lines0.25 - 8.34
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide 4i Panel of 60 cell lines1.42 - 5.86
N-((1-(m-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)arylamide 13e MCF-70.046
N-phenyl-1,2,4-triazole compounds 6a-c MCF-71.29 - 4.30

Inhibition of Key Cellular Targets (e.g., Tubulin Polymerization, EGFR)

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, such as microtubule dynamics and cell signaling pathways.

Tubulin Polymerization Inhibition:

Several studies have identified this compound derivatives as potent inhibitors of tubulin polymerization. encyclopedia.pubnih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov

For example, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivative 4g was found to inhibit tubulin polymerization with an IC50 value of 1.93 µM. nih.gov Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on tubulin, thereby preventing the assembly of microtubules. rsc.org

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many types of cancer, making it an attractive target for anticancer drug development. nih.gov

A series of new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives, including those with a terminal benzyl moiety, were designed and synthesized as potential EGFR inhibitors. nih.gov Several of these 1,2,4-triazole derivatives exhibited excellent inhibitory activities against both the wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.gov For instance, compounds 5 and 6 from this series were found to be 2-6.5 times more potent than the reference drug AZD9291 against EGFRWT, with IC50 values ranging from 0.08 to 0.25 µM. nih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against these key cellular targets.

Compound/DerivativeTargetIC50 (µM)
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide 4g Tubulin Polymerization1.93
1,2,4-Triazole Derivative 5 EGFRWT0.08 - 0.25
1,2,4-Triazole Derivative 6 EGFRWT0.08 - 0.25

Induction of Apoptosis Pathways (e.g., PARP Cleavage)

Derivatives of the 1,2,4-triazole scaffold have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. A key indicator of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. During apoptosis, PARP-1 is proteolytically processed by activated caspase-3, rendering the enzyme inactive and facilitating cellular disassembly. The detection of cleaved PARP-1 is therefore a recognized hallmark of apoptosis. mdpi.com

Research into novel indolyl-1,2,4-triazole hybrids has demonstrated their ability to induce apoptosis by blocking PARP-1. acs.org For instance, one such derivative showed intriguing cytotoxic action with an IC50 of 0.33 μM for PARP-1 inhibition. acs.org Similarly, other studies on related triazole compounds confirmed their pro-apoptotic capabilities. Treatment of cancer cells with these derivatives led to the activation of the caspase cascade, including the proteolytic cleavage of inactive pro-caspase-3 and -9 into their active forms, which in turn induced the cleavage of PARP-1. iiarjournals.org Another study on a gefitinib-1,2,3-triazole derivative, a structural isomer of the 1,2,4-triazole series, also confirmed that its anticancer effect was mediated through the induction of apoptosis, marked by a dose-dependent activation of downstream caspase 3 and subsequent PARP-1 cleavage. frontiersin.org

These findings underscore the therapeutic potential of targeting apoptosis pathways with 1,2,4-triazole derivatives, with PARP-1 cleavage serving as a critical mechanism of their anticancer activity.

Table 1: Apoptotic Activity of Selected Triazole Derivatives

Compound Class Target Mechanism Observed Effect
Indolyl-1,2,4-triazole Hybrid PARP-1 Enzyme Inhibition Induction of apoptosis
Mono-triazole Glycosides Caspase-3, Caspase-9, PARP-1 Caspase Activation Cleavage of PARP-1

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound derivatives have been shown to exert anticancer effects by modulating the cell cycle, thereby halting the proliferation of cancer cells. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a fundamental characteristic of cancer.

Several studies have demonstrated that triazole derivatives can arrest the cell cycle at specific phases. For example, a novel 1,2,4-triazole derivative incorporating a mefenamic acid moiety was found to arrest Hep G2 hepatocyte carcinoma cells at the S and G2/M phases. pensoft.net This arrest prevents the cells from entering mitosis and continuing their proliferation. Similarly, research on indole-based 1,2,4-triazole derivatives found that they significantly arrested the cell cycle at the G2/M phase in HeLa cells in a dose-dependent manner. researchgate.net

This G2/M phase arrest appears to be a common mechanism for various triazole-based compounds. An andrographolide-based 1,2,3-triazole derivative was also shown to induce G2/M cell cycle arrest in a concentration-dependent manner in human pancreatic cancer cells. mdpi.com Further investigation into gefitinib-1,2,3-triazole derivatives revealed a similar ability to trigger cell cycle arrest at the G2/M phase in Hela cells. frontiersin.org The ability of these compounds to halt cell cycle progression, particularly at the G2/M checkpoint, makes them promising candidates for the development of novel antiproliferative agents.

Table 2: Effect of Triazole Derivatives on Cell Cycle Progression

Compound Class Cell Line Phase of Arrest
1,2,4-Triazole-Mefenamic Acid Hybrid Hep G2 S and G2/M
Indole-based 1,2,4-Triazole Derivative HeLa G2/M
Andrographolide-1,2,3-triazole Derivative PANC-1 G2/M

Anti-inflammatory Properties

The 1,2,4-triazole nucleus is a core component of many compounds exhibiting significant anti-inflammatory activity. mdpi.comnih.gov The mechanisms underlying these properties are diverse and include the inhibition of key enzymes in the inflammatory cascade and the modulation of pro-inflammatory cytokine production.

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. mdpi.comnih.gov For instance, a study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides reported their ability to inhibit soybean lipoxygenase (LOX). One derivative bearing a 2,4-difluorophenyl motif was identified as the most potent LOX inhibitor with an IC50 value of 10 μM. nih.govresearchgate.net

Furthermore, certain 1,2,4-triazole derivatives have been shown to modulate the levels of pro-inflammatory cytokines. mdpi.com A study focusing on 5-(1-Benzyl-1H- mdpi.comiiarjournals.orgresearchgate.nettriazol-4-yl)-4-phenyl-4H- mdpi.comnih.govresearchgate.nettriazole-3-thiol derivatives found that one compound showed excellent inhibition of Interleukin-6 (IL-6) expression in LPS-induced macrophage cells. researchgate.net In vivo studies using the carrageenan-induced paw edema model have also confirmed the anti-inflammatory effects of synthesized 1,2,4-triazole derivatives, with some compounds showing activity comparable to the standard drug Diclofenac sodium. globalresearchonline.net Research has indicated that compounds carrying a benzyl group are particularly promising as anti-inflammatory agents. mdpi.com

Table 3: Anti-inflammatory Activity of Selected Triazole Derivatives

Compound Class Mechanism of Action Target Potency
N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide Lipoxygenase Inhibition Soybean LOX IC50 = 10 μM
Benzo[d]-5-(1-Benzyl-1H- mdpi.comiiarjournals.orgresearchgate.nettriazol-4-yl)-4-phenyl-4H- mdpi.comnih.govresearchgate.nettriazole-3-thiol derivative Cytokine Modulation IL-6 Excellent Inhibition

Antioxidant Activities and Mechanistic Insights

Free radicals and other reactive oxygen species (ROS) are produced during normal metabolic processes, but their overproduction can lead to oxidative stress, a condition implicated in numerous diseases. nih.govresearchgate.net Synthetic antioxidants like 1,2,4-triazole derivatives are of great interest as they can help maintain the balance between free radical production and neutralization. nih.govresearchgate.net

A common method to evaluate the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. Numerous studies have demonstrated the DPPH radical scavenging capabilities of 1,2,4-triazole derivatives. isres.orgresearchgate.net

In one study, a series of 1,2,4-triazole derivatives were synthesized and tested for their antioxidant activity. One compound exhibited a remarkable DPPH radical scavenging rate of 49.4% at a concentration of 10 µM. researchgate.netminia.edu.eg Another investigation on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides showed that derivatives with fluorinated phenyl motifs exhibited high interaction with DPPH, with scavenging rates between 79% and 96% after 60 minutes. nih.gov The presence of a phenyl or substituted phenyl moiety has been shown to contribute significantly to the antioxidant activity of these compounds. minia.edu.eg

Table 4: DPPH Radical Scavenging Activity of 1,2,4-Triazole Derivatives

Compound Concentration (µM) Scavenging Activity (%)
Compound 9b 10 49.4
Compound 9e 10 39.3
Compound 9d 10 31.5
Compound 9a 10 29.5

While direct radical scavenging is a key antioxidant mechanism, compounds can also exert their effects by modulating enzyme-mediated pathways that regulate oxidative stress. In silico studies have been performed to investigate the potential of 1,2,4-triazole derivatives to act as inhibitors of enzymes responsible for generating ROS or regulating oxidative processes. pensoft.net

Computational studies have screened 1,2,4-triazole derivatives against key enzyme targets involved in oxidative stress, such as tyrosinase, NO-synthase, and NAD(P)H-oxidase. pensoft.net Tyrosinase is an enzyme that regulates melanin (B1238610) production, and its abnormal activity can be linked to skin diseases, while NO-synthase and NAD(P)H-oxidase are significant sources of ROS and reactive nitrogen species (RNS). pensoft.net Molecular docking and dynamics simulations suggest that specific 1,2,4-triazole derivatives can form stable complexes with these enzymes, indicating their potential to act as inhibitors and thereby mitigate oxidative stress through enzymatic pathways. pensoft.net

Enzyme Inhibition Studies of this compound Derivatives

The 1,2,4-triazole scaffold is a versatile pharmacophore capable of interacting with a wide range of biological targets, leading to the inhibition of various enzymes implicated in disease. pensoft.net This inhibitory activity is a cornerstone of their therapeutic potential, particularly in cancer treatment.

Studies have identified 1,2,4-triazole derivatives as potent inhibitors of several classes of enzymes, including protein kinases, which are crucial for cell signaling and proliferation. Diarylurea derivatives bearing a 1,2,4-triazole moiety have shown significant inhibition of tyrosine kinases such as c-Kit, RET, and FLT3. nih.gov Other derivatives have been developed as selective inhibitors of c-Met kinase, with one compound exhibiting an IC50 value of 1 nM. nih.gov

Furthermore, indolyl-1,2,4-triazole hybrids have been reported as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and PARP-1. One promising compound demonstrated potent inhibition of EGFR and PARP-1 with IC50 values of 62.4 nM and 1.24 nM, respectively. acs.org Other research has shown that 1,2,4-triazole derivatives can inhibit thymidine (B127349) phosphorylase, an enzyme involved in angiogenesis, with IC50 values as low as 2.95 μM. nih.gov The ability of these compounds to form hydrogen bonds and other non-covalent interactions within the active sites of these enzymes is believed to be key to their inhibitory function. pensoft.net

Table 5: Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound Class / Derivative Target Enzyme IC50 Value
Diarylurea-1,2,4-triazole Hybrid c-Kit, RET, FLT3 >80% inhibition
Diarylurea-1,2,4-triazole Hybrid Tyrosine Kinases (general) 0.85 - 1.54 µM
Triazolotriazine Derivative (AMG 337) c-Met Kinase 1 nM
Indolyl-1,2,4-triazole Hybrid (13b) EGFR 62.4 nM
Indolyl-1,2,4-triazole Hybrid (13b) PARP-1 1.24 nM

Inhibition of Cholinesterases (AChE, BChE)

Derivatives of 1,2,4-triazole have been investigated for their potential to inhibit cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are significant targets in the study of neurodegenerative disorders. nih.gov Research into various synthetic analogues has demonstrated a range of inhibitory activities, from moderate to excellent. bohrium.comresearchgate.net

In one study, two series of new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its 4-phenyl counterpart were synthesized and evaluated. researchgate.net These compounds displayed moderate to good activity against both AChE and BChE. researchgate.net Notably, compound 9j showed potent inhibition against both enzymes, with an IC50 value of 5.41 ± 0.24 μM for AChE and 7.52 ± 0.18 μM for BChE. researchgate.net Another compound, 10f , was also a significant inhibitor of AChE with an IC50 of 13.57 ± 0.31 μM. researchgate.net

Another series of 1,2,4-triazoles bearing a benzenesulfonohydrazide (B1205821) skeleton also showed promising results. bohrium.comresearchgate.net Within this group, analogues 17 and 13 were identified as particularly potent inhibitors against both AChE and BChE, with IC50 values for compound 17 being 0.30 ± 0.050 μM (AChE) and 0.70 ± 0.050 μM (BChE). bohrium.comresearchgate.net The structure-activity relationship studies indicated that the inhibitory potential is heavily influenced by the nature and position of substituents on the phenyl rings. bohrium.comresearchgate.net

Furthermore, benzofuran-1,2,4-triazole hybrids have been explored as cholinesterase inhibitors. nih.gov In a series of these compounds, a derivative featuring a 2,5-dimethoxyphenyl moiety (10d ) exhibited strong AChE inhibitory activity, with an IC50 value of 0.55 ± 1.00 μM. nih.gov Molecular docking studies for these various triazole derivatives have helped to rationalize their binding interactions within the active sites of the cholinesterase enzymes. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

CompoundTarget EnzymeIC50 (μM)
9j AChE5.41 ± 0.24 researchgate.net
BChE7.52 ± 0.18 researchgate.net
10f AChE13.57 ± 0.31 researchgate.net
17 AChE0.30 ± 0.050 bohrium.comresearchgate.net
BChE0.70 ± 0.050 bohrium.comresearchgate.net
13 AChE0.70 ± 0.05 bohrium.comresearchgate.net
BChE1.70 ± 0.050 bohrium.comresearchgate.net
10d AChE0.55 ± 1.00 nih.gov

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents due to its crucial role in bacterial DNA replication. nih.gov Certain 1-benzyl-1,2,3-triazole derivatives have demonstrated the ability to inhibit this enzyme. researchgate.net For instance, a study involving benzyl/phenyl-1,2,3-triazole tethered to 3-acetyl coumarins identified several compounds with potent inhibitory activity against DNA gyrase. researchgate.net Specifically, molecule 4l was found to inhibit the supercoiling activity of DNA gyrase. researchgate.net This inhibition is believed to interfere with the constitution of the bacterial cell wall. researchgate.net

In a separate study on pyrazole (B372694) derivatives, which share heterocyclic similarities, compound 3k was a strong inhibitor of S. aureus DNA gyrase and B. subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Docking simulations performed on the crystal structure of Staphylococcus aureus DNA gyrase helped to explore the binding model of these inhibitors at the enzyme's active site. nih.gov These findings suggest that the triazole scaffold can be effectively utilized to design inhibitors that target the bacterial DNA gyrase enzyme.

Inhibition of Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase (CYP51) is a critical enzyme in the ergosterol biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. nih.govacs.org The mechanism of action involves the azole's heterocyclic nitrogen atom (N-3 of imidazole (B134444) or N-4 of triazole) binding to the heme iron atom in the active site of CYP51. nih.govresearchgate.net This interaction acts as a non-competitive inhibitor, disrupting the enzyme's normal function and leading to the depletion of ergosterol, which compromises the integrity of the fungal cell membrane. nih.gov

The 1,2,4-triazole ring is a key structural feature in many successful antifungal agents, such as fluconazole and itraconazole. nih.govacs.org The development of these drugs often involved replacing a metabolically vulnerable imidazole ring with the more stable 1,2,4-triazole ring, which led to significantly improved pharmacokinetic properties. acs.org

Research on N-benzyl-3-(1H-1,2,4-triazol-1-yl)-2-phenylpropanamides has been conducted to explore their binding and fit within the Candida albicans CYP51 (CaCYP51) active site. cardiff.ac.uknih.gov One extended derivative, N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide (12c) , displayed an IC50 value of 0.33 μM and a binding affinity (Kd) of 43±18 nM, which are comparable to fluconazole (IC50 0.31 μM, Kd 41±13 nM). nih.gov This compound also showed higher selectivity for the fungal CYP51 over its human homolog compared to some other azoles. nih.gov These studies underscore the importance of the this compound scaffold in designing potent and selective CYP51 inhibitors. nih.govcardiff.ac.uk

Table 2: CYP51 Inhibitory Activity and Binding Affinity

CompoundIC50 (μM)Kd (nM)
12c 0.33 nih.gov43 ± 18 nih.gov
Fluconazole (Reference) 0.31 nih.gov41 ± 13 nih.gov
Posaconazole (Reference) 0.20 nih.gov43 ± 11 nih.gov

Inhibition of Human 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key enzyme in the biosynthesis of potent estrogens, catalyzing the conversion of estrone (B1671321) (E1) to 17β-estradiol (E2). mdpi.comnih.gov As such, it is a significant therapeutic target for estrogen-dependent diseases like breast cancer. mdpi.comeurekaselect.com

A series of disubstituted-1H-1,2,4-triazole derivatives has been synthesized and evaluated as non-steroidal inhibitors of 17β-HSD2, the enzyme that catalyzes the reverse reaction. nih.gov Within this work, the compounds were also assessed for selectivity against 17β-HSD1. nih.gov While the primary goal was 17β-HSD2 inhibition, the study identified three compounds—8b , 8f , and 13a —that showed moderate inhibitory activity against 17β-HSD2 while also demonstrating good selectivity over 17β-HSD1. nih.gov This highlights the potential of the 1,2,4-triazole scaffold in developing selective inhibitors for the 17β-HSD family of enzymes. Further optimization of this scaffold could lead to potent and selective inhibitors specifically targeting 17β-HSD1.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed due to issues with current treatments, including toxicity and drug resistance. mdpi.commdpi.com Derivatives of 1,2,4-triazole have emerged as a promising class of compounds with significant antileishmanial activity. mdpi.comresearchgate.net

In one study, a series of new benzimidazole-triazole derivatives were synthesized and tested against Leishmania tropica. mdpi.com While some compounds were inactive, others showed activity at varying rates. mdpi.com Compounds 5f and 5h were particularly effective, reducing parasite viability to 20% and 29%, respectively, at a concentration of 1000 µg/mL. mdpi.com The IC50 values for compounds 5d , 5f , and 5h were calculated as 239.03 μg/mL, 460.37 μg/mL, and 468.01 μg/mL, respectively. mdpi.com

Another study focused on methoxylated cinnamides containing 1,2,3-triazole fragments tested against Leishmania braziliensis. mdpi.com Compound 28 , N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dimethoxy cinnamide, demonstrated relevant antileishmanial activity with low toxicity to murine cells. mdpi.com This compound was found to reduce the infection percentage in macrophages and induce the production of reactive oxygen species, mitochondrial potential depolarization, and disruption of the parasite membrane. mdpi.com These findings suggest that this compound derivatives and related structures are valuable leads for the development of new antileishmanial drugs. mdpi.commdpi.com

Table 3: Antileishmanial Activity of Selected Triazole Derivatives against L. tropica

Compound% Parasite Viability (at 1000 µg/mL)IC50 (μg/mL)
5d 30% mdpi.com239.03 mdpi.com
5f 20% mdpi.com460.37 mdpi.com
5h 29% mdpi.com468.01 mdpi.com

Coordination Chemistry and Advanced Materials Applications of 1 Benzyl 1,2,4 Triazole Ligands

1-Benzyl-1,2,4-triazole as a Ligand in Metal Coordination Complexes

The nitrogen-rich 1,2,4-triazole (B32235) ring provides multiple coordination sites, making it an excellent candidate for constructing diverse and robust coordination polymers and metal complexes. The benzyl (B1604629) substituent can influence crystal packing and intermolecular interactions, adding another layer of control in the design of functional materials.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Utilizing 1,2,4-Triazole Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The use of 1,2,4-triazole-based linkers is well-established for creating MOFs with high thermal stability and potential applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net These frameworks are typically synthesized under solvothermal conditions, where the metal salt and the triazole linker are heated in a suitable solvent.

Elucidation of Coordination Modes and Binding Sites of 1,2,4-Triazole (e.g., Bidentate, Bridging)

The 1,2,4-triazole ligand can coordinate to metal centers in several ways, owing to its three nitrogen atoms. The most common coordination modes include monodentate, bidentate chelation, and, most importantly for building extended structures, bidentate bridging.

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate Bridging (μ-N1,N2): This is the most prevalent coordination mode in coordination polymers and MOFs. The adjacent N1 and N2 atoms of the triazole ring bridge two different metal centers, creating a stable five-membered chelate ring that includes the two metal ions. mdpi.com This bridging mode is fundamental to the formation of chains, layers, and 3D networks.

Other Bridging Modes: In some cases, the triazole can bridge metal centers using other combinations of its nitrogen atoms, or even adopt more complex coordination patterns. For example, dinuclear metal complexes can be formed where two triazole ligands doubly bridge two metal centers via their N2 atoms. nih.gov

Computational studies have shown that for early transition metals, an η²-coordination mode (where two adjacent nitrogen atoms bind to the same metal center) can be more stable than an η¹-monodentate mode. acs.org However, in the context of extended frameworks, the N1,N2-bridging mode dominates.

Synthesis and Structural Analysis of Transition Metal Complexes (e.g., Fe, Ru, Os, Mn, Ni, Co, Zn, Ir, Re)

A wide array of transition metal complexes have been synthesized using substituted 1,2,4-triazole ligands. These complexes are typically prepared by reacting the triazole derivative with a corresponding metal salt in a suitable solvent. The resulting coordination geometry is highly dependent on the metal ion, the stoichiometry, and the nature of other coordinating ligands or counter-ions.

Table 1: Examples of Transition Metal Complexes with 1,2,4-Triazole Derivatives and Their Geometries
Metal IonLigand TypeObserved GeometryReference
Co(II), Ni(II), Cu(II)Schiff base of 1,2,4-triazole-3-thiolOctahedral researchgate.net
Fe(II), Co(II)Bis(terdentate) 1,2,4-triazoleDistorted Octahedral (Dinuclear) nih.gov
Cr(III), Fe(III)Amino-hydrazinyl 1,2,4-triazoleOctahedral ripublication.com
Co(II), Ni(II), Cu(II)Amino-hydrazinyl 1,2,4-triazoleTetrahedral ripublication.com
Pd(II)Schiff base of 1,2,4-triazole-3-thiolSquare Planar ekb.eg

Photophysical Properties of this compound-Containing Coordination Compounds

The incorporation of 1,2,4-triazole ligands into coordination compounds can give rise to interesting photophysical properties, including strong absorption in the UV-visible region and luminescence. These properties are a result of electronic transitions involving the metal center, the triazole ligand, and potentially other chromophoric parts of the molecule. The benzyl group can influence these properties by modifying the electronic structure of the triazole ring.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectra of 1,2,4-triazole-containing metal complexes typically exhibit bands corresponding to different types of electronic transitions. These can be broadly categorized as:

Intraligand (IL) Transitions: These transitions occur within the ligand itself, usually corresponding to π → π* transitions of the aromatic triazole and benzyl rings. These are often high-energy absorptions found in the ultraviolet region of the spectrum. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. This is a common transition in complexes with d⁶ metals like Ru(II) and Ir(III) and is often responsible for strong absorption in the visible region.

d-d Transitions: These transitions involve the excitation of an electron between d-orbitals of the metal center. They are typically weak and can be observed in the visible region.

The vacuum ultraviolet absorption spectrum of 1H-1,2,4-triazole itself shows a complex series of absorptions, with the first ionization energy bands appearing between 6-7 eV. nih.gov Upon coordination to a metal, these transitions are modified, and new charge-transfer bands often appear, dictating the color and photochemical behavior of the complex.

Luminescence and Phosphorescence Characteristics and Quantum Yields

Many coordination compounds containing 1,2,4-triazole ligands exhibit luminescence, which can be either fluorescence (spin-allowed, short lifetime) or phosphorescence (spin-forbidden, longer lifetime). libretexts.org The nature of the emission depends heavily on the metal ion, the ligand structure, and the coordination environment.

Derivatives of 4H-1,2,4-triazole conjugated with other aromatic systems have been shown to be highly luminescent with large quantum yields. nih.gov When incorporated into metal complexes, the triazole ligand can facilitate energy transfer processes and act as part of the emissive state. For example, a beryllium complex with a hydroxyphenyl-1,2,4-triazole ligand exhibits strong violet luminescence with a quantum yield (φ) as high as 0.64, while a related zinc complex shows blue-violet luminescence with quantum yields up to 0.82. researchgate.net

Complexes with heavy metal ions like iridium(III) or ruthenium(II) often exhibit phosphorescence due to enhanced spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. nih.gov The emission color and efficiency can be tuned by modifying the substituents on the triazole ligand. The benzyl group in this compound can influence the energy of the ligand-centered orbitals, thereby affecting the energy of the MLCT states and the resulting emission properties of the complex.

Table 2: Luminescence Properties of Selected Metal Complexes with 1,2,4-Triazole Derivatives
Complex TypeLigandEmission ColorQuantum Yield (φ)Reference
Beryllium (Be) Complex5-(2-hydroxyphenyl)-3-ethyl-1-(pyridin-2-yl)-1Н-1,2,4-triazoleViolet0.56–0.64 researchgate.net
Zinc (Zn) Complex(E)-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid (related system)Blue-Violet0.06–0.82 researchgate.net
Iridium (Ir) ComplexPyridine-1,2,4-triazoleSky Blue / Blue-GreenN/A isres.org

Analysis of Metal-to-Ligand Charge Transfer (MLCT) Transitions

Metal-to-ligand charge transfer (MLCT) is a critical photophysical process in the coordination chemistry of this compound and its derivatives. This electronic transition involves the movement of an electron from a molecular orbital that is predominantly metal in character to one that is centered on the ligand. libretexts.org Such transitions are responsible for the strong absorption of light in the visible and ultraviolet regions of the spectrum, giving rise to the intense colors of many transition metal complexes. libretexts.orgschanzelab.org The energy and intensity of MLCT bands are highly sensitive to the nature of the metal, its oxidation state, and the specific structure of the triazole-based ligand. rsc.org

In complexes featuring d⁶ metals like ruthenium(II), osmium(II), and iridium(III), the photophysical properties are often dominated by MLCT transitions. hbku.edu.qahud.ac.uk For instance, iridium(III) complexes containing 1-benzyl-4-phenyl-1,2,3-triazole ligands exhibit phosphorescence from triplet MLCT (³MLCT) states. manchester.ac.uk While research on the 1,2,4-triazole isomer is less common than its 1,2,3-counterpart, studies on related structures provide significant insight. For example, novel luminescent copper(I) complexes with pyridine-1,2,4-triazole ligands have been developed, where the absorption bands are attributed to a combination of ligand-centered and MLCT transitions. rsc.org Similarly, theoretical studies of osmium(II) complexes with 5-(1-isoquinolyl)-1,2,4-triazolate ligands have been investigated in the context of Organic Light-Emitting Diodes (OLEDs), where MLCT processes are fundamental to their function. rsc.org The absorption characteristics of these complexes are directly influenced by the destabilization of metal-centered states relative to the MLCT state, a feature enhanced by the electronic properties of the triazole ligand. rsc.org

Investigation of Energy Transfer Processes and Radiative/Non-Radiative Decay

Once a complex absorbs light and enters an excited state, it must dissipate this excess energy through various pathways, which can be broadly categorized as radiative or non-radiative decay. Radiative decay involves the emission of light, such as fluorescence or phosphorescence, while non-radiative pathways include processes like internal conversion, intersystem crossing, and excited-state intramolecular proton transfer (ESIPT).

Luminescent properties, a form of radiative decay, have been observed in several metal complexes incorporating 1,2,4-triazole derivatives. A notable example is a silver(I) cluster synthesized with 3-benzyl-4-phenyl-1,2,4-triazol-5-thiol, which exhibits luminescence in the solid state at room temperature. nih.gov The complexation with silver alters the emission spectra compared to the free ligand, highlighting the role of the metal center in the radiative decay process. nih.gov Other silver(I) complexes with various bi- to tetratopic 1,2,4-triazole ligands also show strong fluorescent emissions, which are primarily assigned to intraligand transitions. nih.gov

Non-radiative decay pathways are particularly important in understanding why some complexes are highly luminescent while others are not. Studies on derivatives such as 2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol have utilized electronic structure calculations and non-adiabatic dynamics simulations to explore these mechanisms. rsc.org These investigations revealed that an efficient deactivation pathway involving ESIPT can significantly decrease fluorescence emission. rsc.org In this process, the molecule undergoes an ultrafast, barrierless proton transfer in the excited state, leading to a conical intersection with the ground state potential energy surface. This intersection provides a rapid route for the molecule to return to the ground state without emitting light. rsc.orgbohrium.com In some systems, multiple ESIPT pathways can exist, funneling the excited-state population back to the ground state with lifetimes estimated to be in the femtosecond range. bohrium.com

In iridium(III) complexes containing both 1-benzyl-4-phenyl-1,2,3-triazole and 1-benzyl-4-(pyrid-2-yl)-1,2,3-triazole ligands, complex interligand energy transfer processes have been documented. Following photoexcitation, energy can be transferred between MLCT states centered on different ligands, a process that occurs on a picosecond timescale and influences the ultimate emissive properties of the complex. manchester.ac.uk

Electrocatalytic Applications of this compound-Based Complexes

Catalysis of Carbon Dioxide (CO₂) Electroreduction

Complexes based on the 1,2,4-triazole framework have emerged as promising homogeneous catalysts for the electrochemical reduction of carbon dioxide (CO₂), a key reaction for converting this greenhouse gas into valuable fuels and chemical feedstocks. springernature.com Research has particularly focused on rhenium(I) tricarbonyl complexes, which are known for their catalytic activity in CO₂ reduction. nih.govacs.orgresearchgate.net

Studies on complexes such as [Re(CO)₃Cl(N-N)], where the N-N ligand is a 1,2,4-triazole derivative like 3-(2-pyridyl)-1,2,4-triazole (Hpy) or 3-(pyridin-2-yl)-5-phenyl-1,2,4-triazole (Hph), have demonstrated their capability to catalyze CO₂ reduction. nih.govacs.org Cyclic voltammetry experiments show that in a CO₂-saturated solution, the cathodic current at the second reduction wave of these complexes is significantly enhanced, indicating catalytic activity. nih.govacs.org The catalytic efficiency is further improved by the addition of a proton source, such as triethanolamine (TEOA), which can increase the current density by up to five-fold. nih.govnih.gov

The proposed mechanism suggests that the reduced complex reacts with CO₂. In the presence of TEOA, an adduct is formed that enhances the capture and insertion of CO₂ molecules, facilitating their reduction to products like carbon monoxide (CO). nih.gove3s-conferences.org The catalytic performance, including the reduction potential and current density, is influenced by the specific substituents on the triazole ligand. nih.govacs.org For instance, the Re(Hph) complex showed a less negative reduction potential, which was suggested to be the reason for its lower efficiency in CO₂ reduction compared to other tested complexes. nih.govnih.gov

Below is a data table summarizing the electrochemical data for selected Rhenium-triazole complexes used in CO₂ electroreduction.

ComplexFirst Reduction Potential (V vs Ag/Ag⁺)Current Density Enhancement (with TEOA)Reference
[Re(CO)₃Cl(Hpy)]-1.64~4-fold nih.gov
[Re(CO)₃Cl(Hph)]-1.41~2-fold nih.gov
[Re(CO)₃Cl(bpy-COOH)]-1.69~5-fold nih.gov

Corrosion Inhibition Studies of this compound and its Derivatives

Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel)

This compound and related triazole derivatives are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. mdpi.com Their protective action is achieved through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net The adsorption process is complex and can involve both physical and chemical interactions.

The mechanism of adsorption is governed by the molecular structure of the inhibitor. The triazole ring, with its nitrogen heteroatoms and π-electrons, plays a crucial role. mdpi.com Adsorption can occur through:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the triazole can become protonated, leading to a cationic species that interacts with anions (like Cl⁻) pre-adsorbed on the metal surface.

Chemisorption: This is a stronger interaction involving the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings (both the triazole and benzyl groups) are key electron donors in this process. mdpi.com

Studies often find that the adsorption of triazole derivatives on steel surfaces is a mixed-type process involving both physisorption and chemisorption. mdpi.comnih.gov The spontaneity of this adsorption is confirmed by negative values of the standard free energy of adsorption (ΔG°ₐₐₛ). Values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative indicate chemisorption. nih.govmdpi.com For many triazole inhibitors, the calculated ΔG°ₐₐₛ falls in an intermediate range, suggesting a combination of both mechanisms. nih.gov

The adsorption behavior frequently follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal surface. nih.govresearchgate.netresearchgate.netbio-conferences.org

Electrochemical Characterization of Inhibition Performance (e.g., Electrochemical Impedance Spectroscopy, Polarization Curves)

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors like this compound. Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are the most common methods used.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the processes occurring at the metal-electrolyte interface. In a typical EIS experiment for an inhibited system, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). An effective inhibitor will significantly increase the Rct value, indicating a greater resistance to the corrosion reactions. researchgate.netjmaterenvironsci.com Simultaneously, the double-layer capacitance (Cdl) tends to decrease. This is attributed to the adsorption of the organic inhibitor molecules, which displaces water molecules and increases the thickness of the electrical double layer at the surface. researchgate.netjmaterenvironsci.com Inhibition efficiency (IE%) can be calculated from the Rct values with and without the inhibitor.

Potentiodynamic Polarization Curves reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) half-reactions of the corrosion process. By analyzing the shift in the corrosion potential (Ecorr) and the reduction in the corrosion current density (icorr), the inhibitor's mechanism can be determined. researchgate.netnih.gov An inhibitor is classified as:

Anodic: if it primarily suppresses the metal dissolution reaction.

Cathodic: if it mainly hinders the hydrogen evolution reaction.

Mixed-type: if it affects both reactions. Studies on various 1-benzyl-triazole derivatives and related compounds consistently show that they act as mixed-type inhibitors, often with a more pronounced effect on the cathodic reaction. mdpi.comjmaterenvironsci.comresearchgate.net

The following table presents representative data from electrochemical studies on triazole-based corrosion inhibitors.

InhibitorConcentrationRct (Ω cm²)Cdl (µF cm⁻²)IE (%)TechniqueReference
1-benzyl-4-phenyl-1,2,3-triazole3 mM--85.2LPR mdpi.com
Theophylline-triazole derivative50 ppm>1200<50~90EIS nih.gov
5-(2-aminophenyl)-4H-3,4-diamine1,2,4-triazolehydrobromide10⁻³ M48540.890.1EIS jmaterenvironsci.com
1-(2″-nitrobenzyl)...triazole (NMTT)10⁻³ M--95.8Polarization researchgate.net

These studies collectively demonstrate that as the concentration of the triazole inhibitor increases, the inhibition efficiency improves due to greater surface coverage, leading to higher charge transfer resistance and lower corrosion current density. nih.govjmaterenvironsci.comnih.gov

Theoretical Modeling and Quantum Chemical Parameters in Corrosion Inhibition

Theoretical modeling has emerged as a powerful tool for understanding the mechanisms of corrosion inhibition at the molecular level. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide significant insights into the relationship between the molecular structure of an inhibitor and its protective performance. nih.govnih.gov These computational methods allow for the calculation of various molecular and electronic parameters (quantum chemical descriptors) that help predict the efficacy and adsorption behavior of inhibitor molecules on metal surfaces. researchgate.netsdit.ac.in For 1,2,4-triazole derivatives, these studies are crucial in elucidating how the lone pair electrons on nitrogen atoms, and the π-electrons of the triazole and benzyl rings, contribute to the formation of a protective film on the metal surface. sdit.ac.inmdpi.com

The primary mechanism of inhibition by organic molecules like this compound involves adsorption onto the metal surface. This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation via electron donor-acceptor interactions between the inhibitor and the metal). nih.govsdit.ac.in Quantum chemical parameters help to quantify the electronic properties that govern these interactions.

Key quantum chemical parameters used to describe the inhibition potential of a molecule include:

Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption process and inhibition efficiency. espublisher.comresearchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This parameter reflects the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, forming a feedback bond that strengthens the inhibitor-metal interaction. espublisher.comresearchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular reactivity. A smaller ΔE value implies higher reactivity, which generally correlates with a stronger affinity for the metal surface and thus, higher inhibition efficiency. mdpi.comejosat.com.tr

Global Hardness (η) and Softness (σ): Hardness (η) measures the resistance of a molecule to charge transfer, while softness (σ = 1/η) is its reciprocal. Soft molecules, which have a small energy gap, are more reactive and are considered better corrosion inhibitors. researchgate.net

Electronegativity (χ): This descriptor measures the power of a molecule to attract electrons.

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor molecule to the metallic surface. A positive ΔN suggests that the molecule acts as an electron donor. researchgate.net

Theoretical studies on various 1,2,4-triazole derivatives have consistently shown a strong correlation between these quantum chemical parameters and experimentally observed inhibition efficiencies. researchgate.netresearchgate.net While specific DFT data for this compound is not extensively published, data from structurally similar triazole derivatives provide valuable insights into its expected behavior.

Table 1: Calculated Quantum Chemical Parameters for Selected Triazole Derivatives

This table presents quantum chemical parameters calculated for various 1,2,4-triazole derivatives from different studies, illustrating the typical range of values for this class of inhibitors. These parameters are crucial for predicting their corrosion inhibition performance.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)Source
1,2,4-Triazole-7.21-0.117.103.53 researchgate.net
3-Amino-1,2,4-triazole-6.53-0.016.524.31 researchgate.net
4-Amino-1,2,4-triazole-6.830.327.152.50 researchgate.net
5-Amino-1,2,4-triazole-6.420.306.726.13 researchgate.net

Table 2: Global Reactivity Descriptors ("Chemical Potential") for Selected Triazole Derivatives

Global reactivity descriptors, often referred to as "chemical potential," provide further information on the inhibitor's interaction with the metal surface. These are derived from the EHOMO and ELUMO values.

CompoundHardness (η)Softness (σ)Electronegativity (χ)Source
1,2,4-Triazole3.550.283.66 researchgate.net
3-Amino-1,2,4-triazole3.260.313.27 researchgate.net
4-Amino-1,2,4-triazole3.580.283.26 researchgate.net
5-Amino-1,2,4-triazole3.360.303.06 researchgate.net

The analysis of these parameters from related compounds suggests that this compound likely functions as an efficient corrosion inhibitor through the donation of electrons from its high-energy HOMO, located on the triazole ring and benzyl group, to the metal surface. The LUMO would be distributed over the molecule, allowing for back-donation from the metal. The combined effect of these interactions leads to the formation of a stable, adsorbed protective layer that hinders the corrosion process. mdpi.comelectrochemsci.org

Structure Activity Relationship Sar and Rational Drug Design Principles for 1 Benzyl 1,2,4 Triazole Derivatives

Systematic Investigation of Substituent Effects on Biological and Material Properties

The biological activity and material properties of 1-benzyl-1,2,4-triazole derivatives are highly dependent on the nature and position of substituents on both the benzyl (B1604629) and the 1,2,4-triazole (B32235) rings. Researchers have extensively studied these effects to build robust SAR models.

The benzyl group of this compound offers a versatile platform for introducing chemical diversity. The electronic and steric properties of substituents on the phenyl ring can significantly modulate the molecule's interaction with biological targets or its performance in material applications.

For instance, in the context of antimicrobial agents, the presence of specific substituents on the benzyl ring has been shown to be crucial for activity. SAR studies on a series of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives revealed that the introduction of chloro and bromo groups at the C-5 position of an isatin (B1672199) moiety attached to the triazole core resulted in broad-spectrum antibacterial activity. mdpi.com In another study, the presence of a benzyl group at the 4-position of the 1,2,4-triazole ring was found to more strongly inhibit the growth of Gram-positive bacteria compared to a phenyl group. mdpi.com

The following table summarizes the effect of benzyl group substitution on the antibacterial activity of a series of this compound analogs.

Compound IDBenzyl Group SubstituentTarget OrganismActivity (MIC in µg/mL)
1a UnsubstitutedStaphylococcus aureus64
1b 4-ChloroStaphylococcus aureus32
1c 2,4-DichloroStaphylococcus aureus16
1d 4-NitroStaphylococcus aureus32
1e 4-MethoxyStaphylococcus aureus128

This is a representative data table compiled from general SAR principles discussed in the sources. Specific values are illustrative.

The 1,2,4-triazole ring is a critical pharmacophore in many bioactive molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions. nih.govpensoft.net Substitutions on the carbon and nitrogen atoms of the triazole ring, as well as the positional isomerism of the nitrogen atoms, play a pivotal role in determining the biological activity. nih.gov

The 1,2,4-triazole moiety exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.gov The nitrogen atoms in the triazole ring are key to its biological activity, acting as hydrogen bond donors or acceptors to interact with biological receptors. pensoft.net

SAR studies have shown that the nature of the substituent at the C-3 and C-5 positions of the triazole ring significantly influences the biological activity. For example, in a series of ciprofloxacin-triazole hybrids, the type of substituent at the C-3 position of the 1,2,4-triazole ring was found to be a key determinant of antibacterial effect, with a hydroxyphenyl fragment being the most favorable. mdpi.com Similarly, for antifungal activity, the presence of a 2,4-difluorophenyl group is a common feature in many potent agents, highlighting the importance of specific halogen substitutions. nih.gov

The position of the benzyl group attachment to the triazole ring (N-1 vs. N-4) also has a profound impact on activity. For instance, it has been observed that compounds with a benzyl group at the N-4 position of the 1,2,4-triazole ring exhibit stronger inhibition of Gram-positive bacteria compared to their N-1 counterparts. mdpi.com

The following table illustrates the influence of triazole ring substitution on the antifungal activity of a series of this compound derivatives against Candida albicans.

Compound IDTriazole Ring Substituent (C-3)Triazole Ring Substituent (C-5)Activity (MIC in µg/mL)
2a HH>128
2b -SHH64
2c H-CH₃128
2d -SH-CH₃32
2e -OHH64

This is a representative data table compiled from general SAR principles discussed in the sources. Specific values are illustrative.

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is a critical factor governing its interaction with biological targets. For this compound derivatives, the relative orientation of the benzyl and triazole rings, as well as the presence of chiral centers, can significantly influence bioactivity.

The flexibility of the bond connecting the benzyl group to the triazole ring allows for various conformations. The preferred conformation for binding to a specific target is often the one that minimizes steric hindrance and maximizes favorable interactions. Computational studies, such as molecular docking, are often employed to predict the binding conformation of these derivatives within the active site of a target protein.

When a chiral center is present in the molecule, the different enantiomers can exhibit distinct biological activities. This enantioselectivity is a common phenomenon in drug action and underscores the importance of stereochemistry in drug design. For instance, in a study of novel chiral triazole fungicides, the different enantiomers displayed varying levels of antifungal activity, highlighting the importance of absolute configuration for bioactivity.

Ligand Efficiency and Lipophilicity Considerations in Drug Design

In modern drug discovery, lead optimization is guided by several key metrics, including ligand efficiency (LE) and lipophilic efficiency (LipE). These parameters help in selecting and prioritizing drug candidates with a higher probability of success in preclinical and clinical development.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful metric for comparing the binding potency of compounds with different sizes. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilicity , often expressed as logP or clogP, is a measure of a compound's solubility in lipids versus water. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Lipophilic Efficiency (LipE) combines potency and lipophilicity (LipE = pIC50 - logP). It provides a measure of the potency of a compound relative to its lipophilicity. Higher LipE values are generally preferred, as they suggest a more favorable balance between potency and physicochemical properties.

For this compound derivatives, optimizing LE and LipE is a key aspect of the lead optimization process. This involves making structural modifications that enhance binding affinity without unduly increasing molecular weight or lipophilicity. For example, introducing polar groups or replacing lipophilic moieties with more hydrophilic ones can help to improve the LipE profile of a compound. The strategic incorporation of lipophilic side chains can also be used to modulate the antimicrobial activity of triazole derivatives. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. nih.govsemanticscholar.org A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based).

For this compound derivatives, pharmacophore models can be developed to guide the design of new analogs with improved potency and selectivity. semanticscholar.org A typical pharmacophore model for a this compound derivative might include features such as:

A hydrogen bond acceptor (from the triazole nitrogen atoms)

A hydrogen bond donor (if applicable, from substituents)

An aromatic ring feature (from the benzyl group)

Hydrophobic features

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new hits with the desired structural features. It can also be used to guide the modification of existing lead compounds to better fit the pharmacophore and, consequently, enhance their biological activity.

Lead optimization strategies for this compound derivatives often involve an iterative process of design, synthesis, and biological evaluation. This process is guided by SAR data, pharmacophore models, and molecular docking studies. The goal is to systematically modify the lead compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Computational Design and De Novo Synthesis of Novel this compound Analogs

Computational chemistry plays an increasingly important role in the design of novel bioactive molecules. For this compound analogs, computational methods are used to:

Predict the binding affinity and mode of interaction of designed compounds with their biological targets using molecular docking.

Generate new molecular structures with desired properties using de novo design algorithms.

Predict the ADMET properties of virtual compounds to filter out those with unfavorable profiles early in the design process.

Structure-based virtual screening and de novo design are powerful strategies for the discovery of novel this compound analogs. nih.gov These approaches often start with the 3D structure of the target protein. Virtual libraries of compounds can then be docked into the active site of the protein to identify potential binders. De novo design algorithms can "grow" new molecules within the active site, optimizing their fit and interactions with the surrounding amino acid residues.

The synthesis of novel this compound analogs is typically achieved through multi-step synthetic routes. A common approach involves the construction of the 1,2,4-triazole ring followed by the introduction of the benzyl group and other desired substituents. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has also emerged as a powerful tool for the synthesis of 1,2,3-triazole-containing compounds, which can be analogous in structure and function. nih.gov The development of efficient and versatile synthetic methodologies is crucial for the rapid generation of diverse libraries of this compound derivatives for biological screening.

Future Directions and Emerging Research Areas for 1 Benzyl 1,2,4 Triazole

Development of Next-Generation Therapeutic Agents Targeting Neglected Diseases

Neglected tropical diseases (NTDs) affect millions of people globally, particularly in low-income regions, yet research and development for new treatments remain insufficient. nih.gov The 1,2,4-triazole (B32235) nucleus has emerged as a promising framework for developing therapeutics against these diseases. nih.gov Researchers are actively designing and synthesizing novel 1,2,4-triazole derivatives, including those with a benzyl (B1604629) moiety, to act as potent antimicrobial and antimalarial agents. nih.gov

Studies have reported the synthesis of hybrid molecules that link a 1-benzyl-1,2,3-triazole with 1,2,4-triazolo/benzimidazolo-pyrimidine moieties. These compounds have demonstrated significant in vitro activity against various pathogens. nih.gov For instance, specific derivatives have shown potent inhibitory action against Gram-positive bacteria, Mycobacterium tuberculosis, and the malaria parasite Plasmodium falciparum. nih.gov The focus is on creating multifaceted agents that can combat multiple infectious agents, addressing the common co-infections found in regions where NTDs are prevalent. nih.govnih.gov Future work will likely concentrate on optimizing these lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles for potential clinical development.

Table 1: In Vitro Activity of Novel Triazole Derivatives Against Neglected Disease Pathogens

Compound ID Target Organism Measurement Result
d1-d8 Gram-positive bacteria Inhibitory action Potent
e3 Mycobacterium tuberculosis H37Rv Potency Good
d3 Plasmodium falciparum IC₅₀ Indicates better activity
e2 Plasmodium falciparum IC₅₀ Indicates better activity

Source: Adapted from research findings on novel 1,2,4-triazolo/benzimidazolo-pyrimidine linked 1-benzyl-4-[(p-tolyloxy)methyl]-1,2,3-triazole derivatives. nih.gov

Innovation in Agrochemical Development with Enhanced Efficacy and Environmental Profiles

The crop protection industry faces the ongoing challenge of developing new agrochemicals that are not only effective but also have favorable environmental and toxicological profiles. nih.gov The 1,2,4-triazole scaffold is a well-established pharmacophore in fungicides, herbicides, and plant growth regulators. rjptonline.orgarkema.com Future innovation in this area is directed towards creating next-generation agrochemicals with higher efficacy at lower application rates, thereby reducing the environmental footprint. nih.gov

Research is focusing on the synthesis of chiral triazole derivatives, as it has been shown that often only one enantiomer of a racemic compound possesses the desired biological activity. nih.gov This approach can lead to products with greater selectivity and a reduced environmental load. nih.gov The incorporation of the 1-benzyl-1,2,4-triazole moiety into more complex molecules aims to discover new modes of action to combat the growing issue of resistance in plant pathogens. researchgate.net The goal is to develop sustainable agricultural solutions that ensure food security while minimizing ecological impact. nih.gov

Rational Design of Novel Functional Materials with Tailored Optoelectronic or Catalytic Properties

Beyond biological applications, 1,2,4-triazole derivatives are gaining attention in materials science for their unique electronic and structural properties. nih.gov The rational design of new functional materials based on the this compound core is an emerging research frontier. These materials have potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as catalysts in chemical synthesis. nih.govacs.org

Researchers are synthesizing highly conjugated 4H-1,2,4-triazole derivatives that exhibit strong luminescence and high quantum yields, making them suitable for use in optoelectronic devices. nih.govresearchgate.net The presence of the nitrogen-rich triazole ring can enhance electron transport within the material. nih.gov In the realm of catalysis, 1,2,4-triazolium salts, which can be derived from this compound, serve as precursors to N-heterocyclic carbenes (NHCs). acs.org These NHCs are used as organocatalysts or as ligands for transition metal complexes, facilitating a variety of chemical transformations. acs.org Furthermore, the deprotonated 1,2,4-triazole anion itself has been identified as an effective acyl transfer catalyst, useful in aminolysis and transesterification reactions. nih.gov Future efforts will focus on fine-tuning the molecular architecture of these triazole-based compounds to achieve specific, tailored properties for advanced material applications.

Table 2: Potential Applications of this compound Derivatives in Materials Science

Application Area Derivative Type Key Property/Function
Optoelectronics Highly conjugated 4H-1,2,4-triazoles High luminescence, good emission properties for OLEDs nih.govresearchgate.net
Catalysis 1-Aryl-4-benzyl-1,2,4-triazolium salts Precursors to N-heterocyclic carbene (NHC) organocatalysts acs.org

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the 1,2,4-triazole scaffold is known to interact with various biological targets, there remains a vast, unexplored landscape of potential molecular interactions and mechanistic pathways. Future research will delve into identifying novel biological targets for this compound derivatives to expand their therapeutic potential.

Recent studies have already begun to uncover new activities. For example, a series of 1-benzyl-1H-1,2,4-triazoles were identified as ligands for the cannabinoid type 1 receptor (CB₁R), a target previously not extensively associated with this scaffold. nih.gov Another study identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, a form of regulated cell death, suggesting their potential in treating diseases like acute organ injury and neurodegenerative disorders. nih.gov Additionally, triazole-tethered indolinones, which can include a benzyl group, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov The exploration of such new targets, coupled with detailed mechanistic studies to understand how these molecules exert their effects at a cellular level, will be crucial for the development of innovative medicines for a range of diseases. nih.govnih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Triazole Drug Discovery and Materials Science

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the pace of research and development in both drug discovery and materials science. premierscience.comdrughunter.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize molecular structures with greater speed and efficiency than traditional methods. premierscience.com

In the context of 1,2,4-triazoles, AI and ML can be employed to design novel derivatives with enhanced biological activity or specific material properties. mdpi.com For example, machine learning models can be trained on existing data of triazole compounds to predict their anticancer activity or their potential as inhibitors for specific enzymes. mdpi.com This in silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. premierscience.com This strategy not only reduces the time and cost associated with research but also opens up new avenues for discovering compounds with novel mechanisms of action and tailored functionalities, pushing the boundaries of what is possible with the this compound scaffold. premierscience.commdpi.com

Q & A

Q. Why do different synthesis protocols for this compound derivatives report conflicting purity levels?

  • Methodological Answer : Purity discrepancies arise from:
  • Purification methods : Crystallization (ethanol-water) vs. column chromatography (silica gel).
  • Starting material quality : Hydrazide precursors with residual moisture reduce yields.
  • Reaction monitoring : Thin-layer chromatography (TLC) vs. in-situ NMR.
    Example: Microwave-assisted synthesis reduces side reactions, improving purity to >95% compared to traditional reflux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.